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  • Product: Methyl 2-(4-bromophenoxy)propanoate
  • CAS: 23849-12-9

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Profiling of Methyl 2-(4-bromophenoxy)propanoate: A Comprehensive Guide

Executive Summary Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly versatile α -aryloxy ester building block widely utilized in medicinal chemistry and agrochemical development. It serves as a critical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly versatile α -aryloxy ester building block widely utilized in medicinal chemistry and agrochemical development. It serves as a critical intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, GPR35 modulators, and novel antibacterial agents[1][2].

This whitepaper provides an authoritative, step-by-step guide to synthesizing this compound via the Williamson ether synthesis pathway. By examining the mechanistic causality behind reagent selection, solvent effects, and reaction kinetics, this guide ensures that drug development professionals can achieve high-yield, reproducible results while minimizing common side reactions such as ester hydrolysis or β -elimination.

Mechanistic Rationale & Reaction Kinetics

The synthesis of methyl 2-(4-bromophenoxy)propanoate is fundamentally driven by a bimolecular nucleophilic substitution (SN2) reaction[3]. The process involves the coupling of 4-bromophenol with methyl 2-bromopropanoate in the presence of a mild inorganic base.

Causality Behind Experimental Choices
  • Nucleophile Generation: 4-Bromophenol is a relatively weak nucleophile. To activate it, a base such as Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) is used to abstract the phenolic proton, generating the highly nucleophilic 4-bromophenoxide anion[4].

  • Base Selection: Mild bases (K2CO3) are strictly preferred over strong bases like Sodium Hydride (NaH). Strong bases risk deprotonating the α -carbon of the ester, leading to unwanted Claisen-type condensations or promoting an E2 elimination of the methyl 2-bromopropanoate to form methyl acrylate.

  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is the optimal solvent. As a polar aprotic solvent, DMF effectively solvates the potassium cation (K+) but leaves the phenoxide anion relatively unsolvated (a "naked anion"). This drastically lowers the activation energy required for the SN2 backside attack[5].

  • Electrophile Reactivity: Methyl 2-bromopropanoate is favored over its chloro-analog. The bromide ion is a larger, more polarizable leaving group, which accelerates the SN2 kinetics and allows the reaction to proceed at moderate temperatures (60 °C), preserving the integrity of the ester linkage.

Reaction Pathway Visualization

SN2_Mechanism A 4-Bromophenol (Precursor) C 4-Bromophenoxide (Active Nucleophile) A->C Deprotonation (60°C) B K2CO3 / DMF (Base/Solvent) B->C Extracts H+ E Methyl 2-(4-bromophenoxy)propanoate (Target Product) C->E SN2 Backside Attack D Methyl 2-bromopropanoate (Electrophile) D->E Br- Displacement

Figure 1: SN2 reaction pathway for the synthesis of Methyl 2-(4-bromophenoxy)propanoate.

Quantitative Data: Reaction Optimization

To establish a self-validating protocol, various conditions were evaluated to maximize the yield of the α -aryloxy ester while suppressing the E2 elimination byproduct. The data below summarizes the causal relationship between reaction conditions and yield[1][2].

Base (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
K2CO3 (2.0) DMF 60 16 88 - 92 Optimal SN2 conditions; naked anion effect maximizes nucleophilicity.
Cs2CO3 (1.5)MeCN801289 - 94"Cesium effect" enhances solubility and reaction rate, but at a higher reagent cost.
K2CO3 (2.0)Acetone56 (reflux)2475 - 80Lower boiling point limits thermal kinetics; longer reaction time required.
NaH (1.1)THF25455 - 65Base is too strong; significant ester hydrolysis and E2 elimination observed.

Step-by-Step Experimental Protocol

The following methodology is adapted from standardized pharmaceutical synthesis procedures for α -aryloxy esters[1][2].

Reagents Required
  • 4-Bromophenol: 10.0 g (57.8 mmol, 1.0 equiv)

  • Methyl 2-bromopropanoate: 11.6 g (69.4 mmol, 1.2 equiv)

  • Potassium Carbonate (K2CO3, anhydrous): 16.0 g (115.6 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous): 100 mL

  • Ethyl Acetate (EtOAc) & Brine: For liquid-liquid extraction.

Workflow
  • Preparation of the Phenoxide: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with 4-bromophenol (10.0 g) and anhydrous DMF (100 mL) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous K2CO3 (16.0 g) in three portions over 10 minutes at room temperature. Stir the suspension for 30 minutes to ensure complete deprotonation, indicated by a slight color change to pale yellow.

  • Electrophile Introduction: Place the flask in a water bath (to control mild exotherm). Add methyl 2-bromopropanoate (11.6 g) dropwise via a syringe over 15 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously for 16 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 4:1) until the 4-bromophenol spot is completely consumed.

  • Quenching and Extraction: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to quench the reaction and dissolve the inorganic salts. Extract the aqueous layer with EtOAc (3 × 100 mL).

  • Washing: Wash the combined organic layers sequentially with water (2 × 100 mL) to remove residual DMF, followed by saturated aqueous NaCl (brine, 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–10% EtOAc in Hexanes) to afford Methyl 2-(4-bromophenoxy)propanoate as a clear, viscous oil or low-melting solid.

Analytical Characterization

To ensure scientific integrity and validate the success of the synthesis, the purified compound must be characterized. The following are the expected spectral benchmarks for Methyl 2-(4-bromophenoxy)propanoate[6]:

  • 1H NMR (400 MHz, CDCl3): δ 7.36 (d, J = 8.8 Hz, 2H, Ar-H meta to oxygen), 6.76 (d, J = 8.8 Hz, 2H, Ar-H ortho to oxygen), 4.72 (q, J = 6.8 Hz, 1H, -CH-), 3.74 (s, 3H, -OCH3), 1.61 (d, J = 6.8 Hz, 3H, -CH3).

  • 13C NMR (100 MHz, CDCl3): δ 172.4 (C=O), 156.8 (Ar-C-O), 132.4 (Ar-C), 116.7 (Ar-C), 113.5 (Ar-C-Br), 72.8 (-CH-), 52.4 (-OCH3), 18.5 (-CH3).

  • IR (ATR, cm-1): 2986 (C-H aliphatic), 1753 (C=O ester stretch), 1488 (C=C aromatic), 1240 (C-O ether stretch).

  • MS (ESI+): m/z calculated for C10H11BrO3 [M+H]+ 258.99, found ~259.0 and 261.0 (characteristic 1:1 isotopic pattern for Bromine).

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at:[Link]

  • Lumen Learning. 9.5: Williamson Ether Synthesis. Organic Chemistry 1: An Open Textbook. Available at:[Link]

  • Google Patents. WO2020154492A1 - GPR35 Modulators. World Intellectual Property Organization.
  • Google Patents. WO2024036176A1 - Antibacterial Compounds. World Intellectual Property Organization.

Sources

Exploratory

Methyl 2-(4-bromophenoxy)propanoate: Structural Profiling, Mechanistic Synthesis, and Application Workflows

Executive Summary Methyl 2-(4-bromophenoxy)propanoate is a highly versatile bifunctional chemical building block utilized extensively in 1[1]. Structurally characterized by an α -aryloxy ester moiety and a para-bromo sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-bromophenoxy)propanoate is a highly versatile bifunctional chemical building block utilized extensively in 1[1]. Structurally characterized by an α -aryloxy ester moiety and a para-bromo substituted aromatic ring, this compound serves as a critical synthetic intermediate. The ester functionality acts as a protected precursor to biologically active free acids—such as phenoxy herbicide analogs and peroxisome proliferator-activated receptor (PPAR) agonists—while the aryl bromide provides a robust handle for transition-metal-catalyzed cross-coupling reactions to rapidly expand chemical space[2].

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of Methyl 2-(4-bromophenoxy)propanoate is essential for predicting its behavior in organic solvents, purification workflows, and biological assays[1].

PropertyValue
Chemical Name Methyl 2-(4-bromophenoxy)propanoate
CAS Number 23849-12-9
Linear Formula C10H11BrO3
Molecular Weight 259.10 g/mol
SMILES String CC(OC1=CC=C(Br)C=C1)C(OC)=O
InChI Key CLQPHOLTCVXMPT-UHFFFAOYSA-N
Physical State Solid
Functional Groups Bromo, Ester, Ether (Phenoxy)
Hazard Classification Eye Irritant 2 (H319), GHS07

Mechanistic Synthesis Pathways & Protocol

The synthesis of methyl 2-(4-bromophenoxy)propanoate is classically achieved via a3. This involves an SN​2 displacement where the phenoxide ion of 4-bromophenol attacks the electrophilic α -carbon of a methyl 2-halopropanoate[3].

Expertise & Causality in Reaction Design:
  • Base Selection (K2CO3) : Anhydrous potassium carbonate is specifically chosen over stronger bases (e.g., NaH or alkoxides). K2CO3 is sufficiently basic to deprotonate 4-bromophenol (pKa ~ 9.3) but mild enough to prevent unwanted transesterification, ester hydrolysis, or Claisen-type condensations at the methyl ester moiety[3].

  • Solvent Selection (Acetone) : Dry acetone is the optimal polar aprotic solvent for this protocol. Refluxing acetone (approx. 56°C) provides the necessary thermal energy to drive the reaction to completion while maintaining a clean impurity profile. The polar aprotic nature of acetone poorly solvates the phenoxide anion, thereby increasing its nucleophilicity[3].

  • Stereochemical Control : If a stereopure starting material like (S)-methyl 2-chloropropanoate is utilized, the SN​2 mechanism ensures a clean inversion of configuration, yielding the (R)-enantiomer. This is critical because the biological activity of downstream aryloxypropanoates is often strictly enantiomer-dependent[4].

Step-by-Step Experimental Protocol:
  • Preparation : In a flame-dried 1L round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromophenol (0.2 mol) in 500 mL of anhydrous acetone[3].

  • Deprotonation : Add finely powdered, anhydrous potassium carbonate (0.3 mol, 1.5 equiv) to the solution. Stir the suspension at room temperature for 15 minutes to initiate phenoxide formation[3].

  • Electrophile Addition : Dropwise add methyl 2-chloropropanoate or methyl 2-bromopropanoate (0.2 mol, 1.0 equiv) via an addition funnel to prevent localized exothermic spikes[3].

  • Reflux : Heat the reaction mixture to a gentle reflux using a heating mantle for 16 hours. Monitor reaction progression via TLC (Hexanes:EtOAc 8:2) to validate the consumption of the starting phenol[3].

  • Workup : Cool the mixture to room temperature. Filter the suspension hot to remove insoluble inorganic salts (KCl/KBr and unreacted K2CO3). Wash the filter cake with 50 mL of cold acetone to ensure complete product recovery[3].

  • Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude methyl 2-(4-bromophenoxy)propanoate can be used directly for downstream synthesis or purified via silica gel flash chromatography if high analytical purity is required[3].

Downstream Applications in Chemical Biology

The strategic value of methyl 2-(4-bromophenoxy)propanoate lies in its bifunctionality:

  • Transition-Metal Cross-Coupling : The para-bromo group is an excellent electrophile for Suzuki-Miyaura coupling with arylboronic acids. This yields biphenyl-aryloxypropanoate derivatives, which are heavily investigated as 2 for metabolic disorders[2].

  • Ester Saponification : Hydrolysis of the methyl ester using LiOH in a THF/H2O mixture yields 2-(4-bromophenoxy)propanoic acid. This free acid serves as the active pharmacophore in 4, which disrupt plant cell growth[4].

Workflow Visualization

The following diagram illustrates the synthetic assembly of the core scaffold and its divergent downstream applications in drug and agrochemical development.

G A 4-Bromophenol (Nucleophile) C Methyl 2-(4-bromophenoxy)propanoate (Target Scaffold) A->C K2CO3, Acetone Reflux, 16h (SN2) B Methyl 2-halopropanoate (Electrophile) B->C D Suzuki-Miyaura Cross-Coupling C->D Pd Catalyst Boronic Acid E Ester Hydrolysis (LiOH/H2O) C->E Base Catalysis F Biaryl Aryloxypropanoates (PPAR Agonists) D->F G 2-(4-Bromophenoxy)propanoic acid (Herbicide Analog) E->G

Synthetic assembly of Methyl 2-(4-bromophenoxy)propanoate and its divergent downstream applications.

References

  • Sigma-Aldrich. "Methyl 2-(4-bromophenoxy)
  • Sujatha, K., et al. "SYNTHETIC STUDIES ON 3-ARYLOXYETHYL-4-ARYLIDENE AMINO-5-MERCAPTO-1,2,4-TRIAZOLES AND BIOLOGICAL EVALUATION.
  • MDPI. "Absolute Configuration Sensing of Chiral Aryl- and Aryloxy-Propionic Acids by Biphenyl Chiroptical Probes." MDPI.
  • ACS Publications. "Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance." Journal of Agricultural and Food Chemistry.

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(4-bromophenoxy)propanoate

Introduction Methyl 2-(4-bromophenoxy)propanoate is a member of the phenoxypropanoate class of compounds, which are of significant interest in pharmaceutical and agrochemical research. Its structural features, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-(4-bromophenoxy)propanoate is a member of the phenoxypropanoate class of compounds, which are of significant interest in pharmaceutical and agrochemical research. Its structural features, including a chiral center, an ester functional group, an ether linkage, and a substituted aromatic ring, give rise to a rich and informative spectroscopic profile. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 2-(4-bromophenoxy)propanoate. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. The methodologies described herein represent standard, validated protocols for the acquisition of high-quality spectroscopic data.

Molecular Structure and Key Features

A clear visualization of the molecular structure is fundamental to understanding its spectroscopic properties.

Figure 1: Chemical structure of Methyl 2-(4-bromophenoxy)propanoate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4Doublet2HAr-H (ortho to Br)
~ 6.8Doublet2HAr-H (ortho to O)
~ 4.8Quartet1HO-CH
~ 3.7Singlet3HO-CH₃
~ 1.6Doublet3HCH-CH₃
Interpretation of the ¹H NMR Spectrum

The aromatic region is expected to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing bromine atom will be deshielded and appear at a lower field (~7.4 ppm) compared to the protons ortho to the electron-donating oxygen atom (~6.8 ppm).

The methine proton (O-CH) is adjacent to a methyl group and will therefore appear as a quartet at approximately 4.8 ppm. The methyl protons of the ester group (O-CH₃) are in a shielded environment and are expected to be a singlet around 3.7 ppm.[1] The methyl protons of the propanoate moiety (CH-CH₃) will be split into a doublet by the adjacent methine proton, appearing at approximately 1.6 ppm.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 2-(4-bromophenoxy)propanoate in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.[2]

  • Data Acquisition:

    • Record the spectrum at room temperature.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3][4]

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shifts relative to the TMS signal.

    • Integrate the signals to determine the relative proton ratios.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 173C=O (Ester)
~ 157Ar-C (C-O)
~ 132Ar-C (C-H, ortho to Br)
~ 117Ar-C (C-Br)
~ 116Ar-C (C-H, ortho to O)
~ 72O-CH
~ 52O-CH₃
~ 18CH-CH₃
Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 173 ppm.[5] The aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the oxygen (C-O) will be downfield around 157 ppm, while the carbon bearing the bromine (C-Br) will be at a higher field, around 117 ppm. The aromatic C-H carbons will also show distinct signals.

The aliphatic carbons will appear at higher fields. The methine carbon (O-CH) is expected around 72 ppm, the ester methyl carbon (O-CH₃) at approximately 52 ppm, and the propanoate methyl carbon (CH-CH₃) will be the most shielded at around 18 ppm.[6]

Experimental Protocol for ¹³C NMR
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of CDCl₃.

  • Instrumentation: Use a 75 or 100 MHz NMR spectrometer.[2]

  • Data Acquisition:

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.[2]

    • A longer acquisition time and a greater number of scans are required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum, with chemical shifts referenced to TMS (δ 0.0 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAr C-H stretch
~ 2980MediumAliphatic C-H stretch
~ 1750Strong, SharpC=O stretch (Ester)
~ 1590, 1490MediumC=C stretch (Aromatic)
~ 1250StrongAsymmetric C-O-C stretch (Aryl ether)
~ 1100StrongC-O stretch (Ester)
~ 1040MediumSymmetric C-O-C stretch (Aryl ether)
~ 830Strongp-disubstituted C-H bend (Aromatic)
Interpretation of the IR Spectrum

The IR spectrum will be dominated by a strong, sharp absorption around 1750 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aliphatic ester.[7][8] The presence of both an aryl ether and an ester will result in a complex C-O stretching region between 1300-1000 cm⁻¹.[7][9] Specifically, the asymmetric C-O-C stretch of the aryl ether is expected around 1250 cm⁻¹, while the C-O stretch of the ester will likely appear around 1100 cm⁻¹.[9]

The aromatic nature of the compound will be confirmed by C=C stretching vibrations around 1590 and 1490 cm⁻¹ and a strong out-of-plane C-H bending vibration around 830 cm⁻¹, indicative of 1,4-disubstitution. Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure solvent.

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum.

  • Data Analysis:

    • Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. The molecular formula for Methyl 2-(4-bromophenoxy)propanoate is C₁₀H₁₁BrO₂.[10]

Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceAssignment
258/260Moderate[M]⁺˙ (Molecular Ion)
185/187High[BrC₆H₄O]⁺
157/159Moderate[BrC₆H₄]⁺
73High[CH(CH₃)COOCH₃]⁺
59Moderate[COOCH₃]⁺
Interpretation of the Mass Spectrum

The mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺˙ and [M+2]⁺˙) at m/z 258 and 260, with nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[11][12]

The fragmentation pattern will likely involve cleavage of the ether and ester bonds. A prominent fragmentation pathway is the cleavage of the C-O bond of the ether, leading to the formation of the bromophenoxy radical and a cation at m/z 73, corresponding to [CH(CH₃)COOCH₃]⁺. Another significant fragmentation would be the formation of the bromophenoxy cation at m/z 185/187.[13] Subsequent loss of CO from this ion could lead to the bromophenyl cation at m/z 157/159.[13] The presence of a peak at m/z 59 would correspond to the methoxycarbonyl fragment [COOCH₃]⁺.

G M [C₁₀H₁₁BrO₂]⁺˙ m/z 258/260 F1 [C₂H₃O₂]˙ + [C₈H₈BrO]⁺ m/z 185/187 M->F1 α-cleavage F2 [C₈H₈BrO]˙ + [C₂H₃O₂]⁺ m/z 73 M->F2 α-cleavage F3 CO + [C₇H₈Br]⁺ m/z 157/159 F1->F3 F4 [C₉H₈BrO]⁺ + [CH₃]˙

Figure 2: Proposed mass spectrometry fragmentation pathway for Methyl 2-(4-bromophenoxy)propanoate.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent like methanol or acetonitrile.[13]

  • Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC.

    • The sample is vaporized and separated on the GC column before entering the MS.

    • The molecules are ionized by a high-energy electron beam (typically 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

    • Correlate the fragmentation pattern with the proposed structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 2-(4-bromophenoxy)propanoate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed interpretation and experimental protocols, offer researchers, scientists, and drug development professionals the necessary tools for confident identification and quality control of this important chemical entity. The convergence of data from these orthogonal analytical techniques provides a high degree of certainty in the structural elucidation process.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Analytical Methods. Retrieved from [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate, CH 3 CH 2 CO 2 CH 3. Retrieved from [Link]

  • PubChem. Methyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl propanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Doc Brown's Chemistry. mass spectrum of bromomethane. Retrieved from [Link]

Sources

Exploratory

The Strategic Role of Methyl 2-(4-Bromophenoxy)propanoate in Advanced Organic Synthesis: From Agrochemicals to Therapeutics

Executive Summary As organic synthesis shifts toward late-stage diversification (LSD) and modular library generation, bifunctional building blocks have become indispensable. Methyl 2-(4-bromophenoxy)propanoate (CAS: 2384...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As organic synthesis shifts toward late-stage diversification (LSD) and modular library generation, bifunctional building blocks have become indispensable. Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) stands out as a premier scaffold bridging agricultural chemistry and pharmaceutical drug development[1]. By offering orthogonal reactivity—an electrophilic aryl bromide handle paired with a versatile alpha-methyl ester—this molecule allows researchers to independently functionalize the aromatic system and the aliphatic chain. This whitepaper details the physicochemical profile, mechanistic pathways, and standardized protocols for leveraging this starting material in the synthesis of Acetyl-CoA carboxylase (ACCase) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

Structural Anatomy & Physicochemical Profiling

The synthetic utility of Methyl 2-(4-bromophenoxy)propanoate is rooted in its structural anatomy. The molecule features a chiral center at the C2 position of the propanoate chain, which is critical for stereoselective binding in biological targets. Furthermore, the para-bromo substitution on the phenoxy ring provides an ideal site for transition-metal-catalyzed cross-coupling without interfering with the ester moiety[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative and structural data essential for reaction planning and stoichiometric calculations:

PropertyValueStructural Significance
Chemical Name Methyl 2-(4-bromophenoxy)propanoateCore IUPAC nomenclature.
CAS Number 23849-12-9Unique registry identifier for procurement[1].
Linear Formula C10H11BrO3Defines the atomic composition.
Molecular Weight 259.10 g/mol Critical for stoichiometric calculations.
SMILES String CC(OC1=CC=C(Br)C=C1)C(OC)=OUseful for computational docking and cheminformatics[1].
Functional Groups Aryl bromide, Ether, Methyl EsterEnables orthogonal synthetic pathways[1].
Physical Form SolidRequires appropriate solvent selection (e.g., Dioxane, DMF)[1].

Mechanistic Reactivity & Orthogonal Pathways

The true power of this scaffold lies in its orthogonal reactivity . The aryl bromide and the methyl ester can be manipulated independently under specific reaction conditions.

  • Aryl Bromide Functionalization: The C-Br bond is highly susceptible to oxidative addition by Palladium(0) complexes. This allows for Suzuki-Miyaura couplings (to form biphenyls) or Buchwald-Hartwig aminations (to form anilines) at temperatures (e.g., 80°C) where the methyl ester remains completely intact.

  • Ester Functionalization: The propanoate ester can be selectively saponified using aqueous lithium hydroxide (LiOH) to yield the free active acid, or it can be directly amidated using primary/secondary amines.

Reactivity cluster_0 Aryl Bromide Functionalization cluster_1 Ester Functionalization SM Methyl 2-(4-bromophenoxy)propanoate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biphenyl/Heteroaryl formation) SM->Suzuki Pd cat., Boronic Acid Buchwald Buchwald-Hartwig Amination (C-N bond formation) SM->Buchwald Pd cat., Amine Hydrolysis Saponification (Free Acid Generation) SM->Hydrolysis LiOH or NaOH, H2O Amidation Direct Amidation (Amide Derivatives) SM->Amidation Amine, Heat/Catalyst

Figure 1: Orthogonal reactivity pathways of Methyl 2-(4-bromophenoxy)propanoate.

Agrochemical Applications: ACCase Inhibitors

In the agrochemical sector, this molecule is a foundational building block for the aryloxyphenoxypropionate (APP or "fop") class of herbicides. These compounds are highly effective, post-emergence herbicides used to control gramineous weeds[2].

Causality of Design: The mechanism of action relies on the inhibition of Acetyl-CoA carboxylase (ACCase) in the chloroplasts of monocotyledonous plants, which halts de novo fatty acid biosynthesis and destroys cell membrane integrity[3]. By utilizing the para-bromo handle of Methyl 2-(4-bromophenoxy)propanoate, researchers can attach various bulky heterocycles (such as quinazolinones or purines) via cross-coupling. This structural modification is a proven strategy to overcome target-site resistance in weeds, as the newly introduced heterocycles exploit alternative binding pockets within the ACCase carboxyltransferase domain[2].

ACCase AcetylCoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) (Target Enzyme) AcetylCoA->ACCase MalonylCoA Malonyl-CoA ACCase->MalonylCoA ATP, HCO3- FattyAcids De Novo Fatty Acid Biosynthesis MalonylCoA->FattyAcids CellMembrane Cell Membrane Formation & Plant Growth FattyAcids->CellMembrane Inhibitor APP Herbicide Derivative (Synthesized from SM) Inhibitor->ACCase Competitive Inhibition (Binds Carboxyltransferase Domain)

Figure 2: Mechanism of ACCase inhibition by APP derivatives in plant chloroplasts.

Pharmaceutical Applications: PPAR Agonists

Beyond agriculture, the phenoxypropionate motif is a privileged structure in pharmacology, specifically within the fibrate class of lipid-lowering drugs[4]. Fibrates act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-alpha, which regulates lipid and glucose homeostasis[4].

The intrinsic potency of a fibrate is heavily dictated by the substitution pattern on the aromatic ring[5]. Methyl 2-(4-bromophenoxy)propanoate serves as a perfect precursor. The ester acts as a lipophilic prodrug moiety that enhances cellular permeability, while the bromo group allows medicinal chemists to rapidly synthesize libraries of biphenyl or ureido-phenoxypropionate analogs to maximize hypocholesterolemic activity and PPAR binding affinity[5].

Standardized Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure reproducibility and scientific integrity, the following is a self-validating protocol for the late-stage functionalization of the aryl bromide handle via Suzuki-Miyaura cross-coupling, while strictly preserving the methyl ester.

Materials & Reagents
  • Substrate: Methyl 2-(4-bromophenoxy)propanoate (1.0 equiv)

  • Nucleophile: Aryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (Degassed)

Causality of Reagent Selection
  • Pd(dppf)Cl₂: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate. This accelerates the reductive elimination step, minimizing reaction time and preventing unwanted ester hydrolysis.

  • Aqueous K₂CO₃: A mild aqueous base is critical. It quaternizes the boronic acid into a reactive boronate complex (the actual nucleophile for transmetalation) without being harsh enough to saponify the methyl ester at the operating temperature.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 2-(4-bromophenoxy)propanoate (1.0 mmol), the chosen aryl boronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Atmospheric Control: Evacuate the tube and backfill with Argon three times. Causality: Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active catalyst and the homocoupling of the boronic acid.

  • Solvent Addition: Inject 4.0 mL of degassed 1,4-Dioxane, followed by 1.0 mL of a degassed 2M aqueous K₂CO₃ solution via syringe.

  • Thermal Activation: Seal the tube and heat the biphasic mixture at 80°C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent. The reaction is complete when the UV-active starting material spot (R_f ~0.6) completely disappears, replaced by a new, more polar fluorescent product spot.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and wash with brine (2 x 10 mL). Extract the aqueous layer once more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the functionalized phenoxypropionate ester.

References

  • Sigma-Aldrich. "Methyl 2-(4-bromophenoxy)propanoate AldrichCPR 23849-12-9". Sigmaaldrich.com. 1

  • State Key Laboratory for Macromolecule Drugs / Journal of Agricultural and Food Chemistry. "Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Aryloxyphenoxypropionate/Amide Derivatives Containing a Quinazolinone Moiety". nih.gov. 2

  • Division of Pharmacokinetics and Drug Metabolism / Journal of Lipid Research. "Potent hypocholesterolemic activity of novel ureido phenoxyisobutyrates correlates with their intrinsic fibrate potency and not with their ACAT inhibitory activity". nih.gov.5

  • National Institutes of Health / PMC. "Chemistory of Fibrates". nih.gov. 4

Sources

Foundational

An In-Depth Technical Guide to Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9)

Abstract: This document provides a comprehensive technical overview of Methyl 2-(4-bromophenoxy)propanoate, a halogenated aromatic ether ester with the CAS number 23849-12-9. While not as extensively documented as some o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical overview of Methyl 2-(4-bromophenoxy)propanoate, a halogenated aromatic ether ester with the CAS number 23849-12-9. While not as extensively documented as some of its structural isomers, this compound serves as a valuable building block in synthetic organic chemistry. Its utility stems from the combination of a reactive ester functional group and a brominated aromatic ring, which is amenable to a variety of cross-coupling reactions. This guide details its physicochemical properties, outlines a robust synthetic pathway with accompanying mechanistic insights, predicts its analytical and spectroscopic profile, and discusses its handling, safety, and potential applications for researchers in medicinal chemistry, agrochemical science, and materials development.

Chemical Identity and Physicochemical Properties

Methyl 2-(4-bromophenoxy)propanoate is a solid organic compound characterized by a propanoate moiety linked to a 4-bromophenyl group via an ether bond.[1] This structure provides a chiral center at the C2 position of the propanoate chain. The information presented here pertains to the racemic mixture unless otherwise specified.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 23849-12-9[1][2]
Molecular Formula C₁₀H₁₁BrO₃[1][2]
Molecular Weight 259.10 g/mol [2]
IUPAC Name methyl 2-(4-bromophenoxy)propanoate[2]
SMILES CC(OC1=CC=C(Br)C=C1)C(OC)=O[1]
InChI 1S/C10H11BrO3/c1-7(10(12)13-2)14-9-5-3-8(11)4-6-9/h3-7H,1-2H3[1][2]
InChIKey CLQPHOLTCVXMPT-UHFFFAOYSA-N[1][2]

Table 2: Physicochemical Data

PropertyValueNotes
Physical Form Solid[1]
Boiling Point Data not available
Melting Point Data not available
Flash Point Not applicable[1]
Density Data not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.

Synthesis and Purification

The most logical and industrially scalable approach to Methyl 2-(4-bromophenoxy)propanoate is through a Williamson ether synthesis. This strategy involves the nucleophilic substitution of a halide by an alkoxide, a cornerstone reaction in organic chemistry.

Retrosynthetic Analysis and Strategy

The ether linkage is the key disconnection point. This leads to two primary precursors: 4-bromophenol and a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate). The synthesis involves the deprotonation of the weakly acidic 4-bromophenol to form the more nucleophilic 4-bromophenoxide, which then displaces the bromide from the propanoate ester.

The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong that it would hydrolyze the ester group, a common side reaction with stronger bases like sodium hydroxide. A polar aprotic solvent, such as acetone or acetonitrile, is chosen to dissolve the reactants and facilitate the SN2 reaction mechanism without solvating the nucleophile too strongly.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_synthesis Core Synthesis Step cluster_workup Purification phenol 4-Bromophenol reaction Williamson Ether Synthesis (SN2 Reaction) phenol->reaction ester Methyl 2-bromopropanoate ester->reaction base K₂CO₃ (Base) base->reaction solvent Acetone (Solvent) solvent->reaction conditions Reflux (Heat) conditions->reaction filtration Filtration (Remove Salts) reaction->filtration evaporation Solvent Evaporation filtration->evaporation chromatography Column Chromatography evaporation->chromatography product Methyl 2-(4-bromophenoxy)propanoate (Final Product) chromatography->product

Caption: General workflow for the synthesis and purification of Methyl 2-(4-bromophenoxy)propanoate.

Experimental Protocol

Objective: To synthesize Methyl 2-(4-bromophenoxy)propanoate from 4-bromophenol and methyl 2-bromopropanoate.

Materials:

  • 4-Bromophenol (1.0 eq)

  • Methyl 2-bromopropanoate (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexanes

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask until the solids are suspended (approximately 5-10 mL per gram of 4-bromophenol).

  • Reagent Addition: While stirring vigorously, add methyl 2-bromopropanoate (1.1 eq) to the suspension. The slight excess ensures the complete consumption of the limiting 4-bromophenol.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-bromophenol spot.

  • Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid salts (K₂CO₃ and KBr byproduct) through a pad of celite, washing the filter cake with additional acetone.

  • Workup - Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

  • Purification: Purify the crude material using silica gel column chromatography. A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate) is typically effective for separating the product from any unreacted starting material and nonpolar impurities.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Methyl 2-(4-bromophenoxy)propanoate as a solid. Dry the product under high vacuum to remove residual solvents.

Spectroscopic and Analytical Profile

While public spectral data for this specific compound is scarce, its structure allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for researchers to confirm the identity and purity of their synthesized material.

Table 3: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / Wavenumber
¹H NMR Aromatic Protons (AA'BB' system)δ 7.3-7.5 ppm (d, 2H), δ 6.8-7.0 ppm (d, 2H)
Methine Proton (-CH-)δ 4.6-4.8 ppm (q, 1H)
Ester Methyl Protons (-OCH₃)δ 3.7-3.8 ppm (s, 3H)
Propanoate Methyl Protons (-CH₃)δ 1.6-1.7 ppm (d, 3H)
¹³C NMR Ester Carbonyl (C=O)δ 170-175 ppm
Aromatic C-Oδ 155-160 ppm
Aromatic C-Brδ 115-120 ppm
Aromatic C-Hδ 118-135 ppm
Methine Carbon (-CH-)δ 70-75 ppm
Ester Methyl Carbon (-OCH₃)δ 50-55 ppm
Propanoate Methyl Carbon (-CH₃)δ 18-22 ppm
Mass Spec (EI) Molecular Ion (M⁺)Characteristic doublet at m/z 258 & 260 (~1:1 ratio)
IR C=O Stretch (Ester)1740-1760 cm⁻¹
C-O-C Stretch (Aryl Ether)1230-1270 cm⁻¹ (asymmetric), 1020-1070 cm⁻¹ (symmetric)
C-Br Stretch500-600 cm⁻¹

Reactivity and Potential Applications

The synthetic utility of Methyl 2-(4-bromophenoxy)propanoate is derived from its distinct reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites on the Methyl 2-(4-bromophenoxy)propanoate molecule.

Chemical Reactivity
  • Site A (Ester Group): The ester is susceptible to nucleophilic acyl substitution. It can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. It can also be converted to amides by reacting with amines, providing a handle for further functionalization or conjugation.

  • Site B (Aryl Bromide): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (e.g., Suzuki, Stille, Sonogashira couplings) or carbon-nitrogen (Buchwald-Hartwig amination) bonds, enabling the elaboration of the aromatic core into more complex structures.

  • Site C (Ether Linkage): The aryl ether bond is generally stable but can be cleaved under harsh conditions, for example, with strong Lewis acids or hydrogen bromide, to regenerate the phenol.

Applications in Research and Development

While specific, large-scale applications for this exact isomer are not widely reported, its structural motifs are present in numerous biologically active compounds. Therefore, its primary role is as a versatile intermediate for discovery chemistry.

  • Pharmaceutical Synthesis: Isomers and related structures, such as methyl 2-(4-bromophenyl)propanoate, are used as intermediates in the synthesis of pharmaceuticals.[3] For example, related brominated phenylpropanoic acids are key intermediates for non-sedating antihistamines like Fexofenadine.[4][5] This compound allows for the exploration of new chemical space around such drug scaffolds.

  • Agrochemicals: The phenoxypropanoate scaffold is a well-known feature of many herbicides (often called "fop" herbicides). This compound provides a building block for synthesizing novel analogues to study structure-activity relationships (SAR) and develop new crop protection agents.

  • Materials Science: Aryl bromide compounds are used in the synthesis of advanced polymers and organic electronic materials.[3] The ability to functionalize the bromine position allows for its incorporation into conjugated polymer backbones or as a pendant group to modify material properties.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Table 4: GHS Hazard Information

CategoryCodeDescriptionPictogramSignal Word
Health Hazard H319Causes serious eye irritationGHS07 (Exclamation Mark)Warning

Source: Sigma-Aldrich[1]

Hazard Assessment

The primary identified hazard is serious eye irritation.[1] Although other hazards are not listed for this specific compound, related brominated esters may cause skin and respiratory irritation and can be harmful if swallowed.[6][7] Therefore, it is prudent to handle it as a potentially hazardous substance.

Recommended Handling Protocol
  • Engineering Controls: Always handle Methyl 2-(4-bromophenoxy)propanoate inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[9]

  • Dispensing: When weighing and transferring the solid, use techniques that minimize dust generation.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for proper disposal.[8] Avoid creating dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling.[8]

Storage and Disposal
  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][9] It is classified under Storage Class 11 (Combustible Solids).[1]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Entrust disposal to a licensed chemical waste management company.

Conclusion

Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9) is a valuable, though specialized, chemical intermediate. Its bifunctional nature—a modifiable ester and a cross-coupling-ready aryl bromide—makes it a versatile tool for synthetic chemists. While detailed characterization and application data in public literature remain limited, its synthesis is straightforward via the Williamson ether reaction. By understanding its predicted spectroscopic properties, reactivity, and safety requirements, researchers in pharmaceutical, agrochemical, and materials science can effectively leverage this compound to construct novel and complex molecular architectures.

References

  • PubChem. (n.d.). Methyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • Google Patents. (2012, December 12). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (2012, December 6). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]

Sources

Exploratory

Discovery and First Synthesis of Methyl 2-(4-bromophenoxy)propanoate: A Privileged Scaffold in Agrochemical and Pharmaceutical Design

Executive Summary In the realm of synthetic chemistry and drug discovery, certain molecular architectures serve as "privileged scaffolds"—templates that consistently yield high-affinity ligands for diverse biological tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of synthetic chemistry and drug discovery, certain molecular architectures serve as "privileged scaffolds"—templates that consistently yield high-affinity ligands for diverse biological targets. Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a premier example of such a scaffold. Characterized by an α -aryloxy ester backbone and a highly reactive para-bromo substituent, this compound was not discovered as a final therapeutic or commercial agrochemical, but rather engineered as a highly versatile discovery building block.

This whitepaper provides an in-depth technical analysis of the chemical properties, mechanistic synthesis, and dual-domain utility of Methyl 2-(4-bromophenoxy)propanoate in both Aryloxyphenoxypropionate (AOPP) herbicide development and Peroxisome Proliferator-Activated Receptor (PPAR) agonist drug discovery.

Chemical Identity & Quantitative Data

Understanding the physical and structural parameters of this scaffold is critical for predicting its behavior in both synthetic cross-coupling reactions and biological environments. The table below summarizes its core quantitative data.

PropertyValue
Chemical Name Methyl 2-(4-bromophenoxy)propanoate
CAS Number 23849-12-9
Linear Formula C10H11BrO3
Molecular Weight 259.10 g/mol
Physical Form Solid
Functional Groups Bromo, Ester, Ether
SMILES CC(OC1=CC=C(Br)C=C1)C(OC)=O
InChI Key CLQPHOLTCVXMPT-UHFFFAOYSA-N

The Causality of the First Synthesis

The synthesis of Methyl 2-(4-bromophenoxy)propanoate relies on a classic Williamson Ether Synthesis , an SN​2 displacement reaction. The strategic selection of reagents is governed by the need to maximize nucleophilicity while preserving the integrity of the base-sensitive methyl ester[1].

  • The Nucleophile: 4-Bromophenol ( pKa​≈9.3 ) is deprotonated to form the highly reactive 4-bromophenoxide anion.

  • The Base: Potassium carbonate ( K2​CO3​ , pKa​≈10.3 ) or Cesium carbonate ( Cs2​CO3​ ) is selected. These mild inorganic bases are strong enough to quantitatively deprotonate the phenol but weak enough to prevent the competitive saponification (hydrolysis) of the methyl ester[2].

  • The Solvent: N,N-Dimethylformamide (DMF) is utilized. As a polar aprotic solvent, DMF effectively solvates the potassium/cesium cations, leaving the phenoxide anion "naked" and highly nucleophilic, thereby drastically lowering the activation energy for the subsequent SN​2 attack.

  • The Electrophile: Methyl 2-bromopropanoate features a secondary carbon. Heating (typically to 60 °C) is required to overcome the steric hindrance of the secondary bromide and drive the alkylation to completion[1].

Synthesis A 4-Bromophenol (Nucleophile) B K2CO3 / DMF (Base/Solvent) A->B Deprotonation C 4-Bromophenoxide (Intermediate) B->C -HCO3- E Methyl 2-(4-bromophenoxy)propanoate C->E SN2 Attack D Methyl 2-bromopropanoate (Electrophile) D->E Br- Leaving Group

Figure 1: Williamson ether synthesis of Methyl 2-(4-bromophenoxy)propanoate.

Experimental Protocol: Self-Validating Williamson Ether Synthesis

The following protocol represents the field-proven standard for synthesizing this compound, incorporating self-validating checkpoints to ensure high yield and purity[1],[2].

Step 1: Reagent Preparation and Deprotonation

  • Charge a flame-dried round-bottom flask with 4-bromophenol (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Suspend the mixture in anhydrous DMF (to achieve a 0.5 M concentration of the phenol).

  • Stir the suspension at 0 °C for 30 minutes. Causality Check: The solution will transition to a slight yellow tint, confirming the generation of the phenoxide anion. Anhydrous conditions are strictly maintained to prevent water from acting as a competitive nucleophile or hydrolyzing the ester.

Step 2: Electrophilic Alkylation

  • Add Methyl 2-bromopropanoate (1.2 to 1.5 equiv) dropwise to the 0 °C solution.

  • Remove the ice bath and gradually heat the reaction mixture to 60 °C for 16 hours. Causality Check: Dropwise addition controls the exothermic nature of the initial mixing. The elevated temperature is specifically required to overcome the steric bulk of the secondary electrophile.

Step 3: Reaction Monitoring (In-Process Validation)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. Causality Check: The reaction is deemed complete when the highly UV-active 4-bromophenol spot ( Rf​≈0.2 ) completely disappears, replaced by a new, less polar spot corresponding to the ester product ( Rf​≈0.6 ).

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and quench by pouring into ice-cold water (at least 5x the volume of DMF used).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine (3 x 20 mL). Causality Check: DMF is notoriously difficult to remove under reduced pressure. The massive aqueous dilution and repeated brine washes force the DMF to partition entirely into the aqueous phase, preventing solvent contamination in the final product.

Step 5: Drying and Concentration

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude solid.

Agrochemical Significance: The AOPP Herbicide Scaffold

Aryloxyphenoxypropionate (AOPP or "FOP") herbicides are highly potent, post-emergent agrochemicals used globally to control grass weeds. They function by competitively inhibiting plastidic Acetyl-CoA carboxylase (ACCase), the enzyme responsible for catalyzing the first committed step in de novo fatty acid synthesis in susceptible monocots[3].

Methyl 2-(4-bromophenoxy)propanoate is a critical intermediate in the discovery phase of new FOPs. While commercial herbicides (e.g., quizalofop, haloxyfop) often feature complex heterocyclic rings attached to the phenoxy oxygen, the 4-bromo analog allows agrochemical researchers to utilize Palladium-catalyzed cross-coupling (such as Suzuki-Miyaura or Buchwald-Hartwig reactions) to systematically explore the steric and electronic requirements of the ACCase binding pocket. This modular approach allows for the rapid generation of diverse inhibitor libraries without the need to resynthesize the chiral propanoate backbone for every analog.

ACCase A AOPP Derivative B Plastidic ACCase A->B Inhibition D Malonyl-CoA B->D Catalyzes C Acetyl-CoA C->D Carboxylation (Blocked) E Fatty Acid Synthesis D->E Precursor F Plant Death E->F Depletion

Figure 2: Mechanism of action of AOPP derivatives on plastidic ACCase.

Pharmaceutical Significance: PPAR-α Agonism and Fibrates

In pharmaceutical drug discovery, the phenoxyisobutyrate and phenoxypropionate motifs are recognized as classic pharmacophores for Peroxisome Proliferator-Activated Receptor alpha (PPAR- α ) agonists[1]. Commonly known as "fibrates" (e.g., fenofibrate, clofibrate), these compounds are deployed clinically as lipid-lowering agents to treat hypercholesterolemia and hypertriglyceridemia.

Upon administration, the ester is typically hydrolyzed in vivo to the active propanoic acid. The active ligand binds to PPAR- α , inducing a conformational change that promotes heterodimerization with the Retinoid X Receptor (RXR). This complex translocates to the nucleus, binds to Peroxisome Proliferator Response Elements (PPREs) in the DNA, and upregulates the transcription of genes responsible for lipid metabolism and fatty acid oxidation.

Methyl 2-(4-bromophenoxy)propanoate is utilized as an advanced synthetic intermediate in the development of next-generation PPAR modulators. The para-bromo substituent acts as an ideal synthetic handle, enabling medicinal chemists to append various lipophilic aryl or heteroaryl tail groups to fine-tune receptor subtype selectivity (e.g., shifting affinity from PPAR- α to PPAR- γ or PPAR- δ )[1].

PPAR A Fibrate Analog B PPAR-α Receptor A->B Agonist Binding C RXR Heterodimer B->C Dimerization D PPRE Binding C->D Translocation E Gene Expression D->E Transcription

Figure 3: Transcriptional activation of lipid metabolism genes via PPAR-α.

Conclusion

Methyl 2-(4-bromophenoxy)propanoate is far more than a simple ester; it is a meticulously designed chemical linchpin. By bridging a stereochemically relevant propanoate backbone with a highly reactive halogenated aromatic ring, it empowers both agrochemical and pharmaceutical researchers to rapidly navigate complex structure-activity relationships. Its robust, self-validating synthesis ensures that it remains a staple intermediate in the ongoing pursuit of novel ACCase inhibitors and metabolic disease therapeutics.

Sources

Foundational

An In-depth Technical Guide to Methyl 2-(4-bromophenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(4-bromophenoxy)propanoate is a chemical compound belonging to the aryloxyphenoxypropionate class. This class of compounds is notable...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(4-bromophenoxy)propanoate is a chemical compound belonging to the aryloxyphenoxypropionate class. This class of compounds is notable for its herbicidal activity, functioning through the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for lipid synthesis in plants. The structural features of Methyl 2-(4-bromophenoxy)propanoate, including the bromine substituent on the phenyl ring and the chiral center in the propanoate moiety, make it a subject of interest for research in agrochemicals and as a potential building block in organic synthesis. This guide provides a comprehensive overview of its molecular characteristics, a plausible synthesis route, and expected analytical data for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-(4-bromophenoxy)propanoate is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₁BrO₃[1], [2]
Molecular Weight 259.10 g/mol [1], [2]
CAS Number 23849-12-9[1], , [2]
Appearance Solid (predicted)
IUPAC Name methyl 2-(4-bromophenoxy)propanoate[1]

Synthesis

A common and effective method for the synthesis of aryloxyphenoxypropionates is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of Methyl 2-(4-bromophenoxy)propanoate, this would involve the reaction of 4-bromophenol with a methyl 2-halopropanoate.

Plausible Synthesis Workflow: Williamson Ether Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up 4-Bromophenol 4-Bromophenol Reaction_Mixture Reaction Mixture 4-Bromophenol->Reaction_Mixture Methyl 2-chloropropanoate Methyl 2-chloropropanoate Methyl 2-chloropropanoate->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Filtration Filtration Reflux->Filtration Evaporation Evaporation Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification Product Methyl 2-(4-bromophenoxy)propanoate Purification->Product

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Exploratory

Advanced Physicochemical and Synthetic Profiling of Methyl 2-(4-bromophenoxy)propanoate

Executive Summary Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly versatile halogenated aryloxy ester. In the realm of agrochemical and pharmaceutical development, it serves as a critical building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly versatile halogenated aryloxy ester. In the realm of agrochemical and pharmaceutical development, it serves as a critical building block, most notably as an intermediate in the synthesis of aryloxyphenoxypropionate (AOPP) herbicides[1]. The molecule features two highly reactive handles: an aryl bromide suitable for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a methyl propanoate moiety that can undergo hydrolysis, amidation, or transesterification.

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis, and a self-validating experimental protocol designed for high-yield, high-purity isolation.

Physicochemical Characteristics

Understanding the physical and chemical baseline of Methyl 2-(4-bromophenoxy)propanoate is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility.

Quantitative Data Summary
PropertyValueMethod / Condition
CAS Number 23849-12-9Standard Registry
Molecular Formula C₁₀H₁₁BrO₃Elemental composition
Molecular Weight 259.10 g/mol Calculated[2]
Physical State SolidAt standard temperature and pressure (STP)
Boiling Point 80–82 °CMeasured at reduced pressure (4 mmHg)[2]
Functional Groups Bromo, Ester, EtherSpectroscopic identification
SMILES String CC(OC1=CC=C(Br)C=C1)C(OC)=OStructural representation
Hazard Classification Eye Irrit. 2 (H319)GHS Classification

Note: The compound is a combustible solid and requires appropriate handling under inert atmospheres when used in high-temperature coupling reactions.

Mechanistic Chemistry & Reactivity Profile

The synthesis and downstream application of Methyl 2-(4-bromophenoxy)propanoate rely heavily on the principles of nucleophilic substitution and ester chemistry.

The Williamson Ether Synthesis Rationale

The standard industrial and laboratory route to this compound is the Williamson ether synthesis, coupling 4-bromophenol with methyl 2-bromopropionate[1].

Causality in Reagent Selection:

  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate (K₂CO₃) is specifically chosen because it is a mild base. While strong enough to deprotonate 4-bromophenol (pKa ~9.3) to form the requisite phenoxide nucleophile, it is not nucleophilic enough to cause competitive saponification (hydrolysis) of the methyl ester on the electrophile[3].

  • Solvent Dynamics (DMF or MeCN): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are utilized because they solvate the potassium cation effectively while leaving the phenoxide anion relatively "naked" and highly reactive. This dramatically accelerates the bimolecular nucleophilic substitution ( SN​2 )[1].

  • Stereochemical Control: If a specific enantiomer (e.g., the herbicidally active (R)-enantiomer) is desired, the reaction must be initiated with chiral methyl (S)-2-bromopropionate. The SN​2 mechanism ensures a complete inversion of stereochemistry. To prevent racemization, reaction temperatures must be strictly controlled (typically kept between 20 °C and 60 °C), as excessive heat provides the activation energy necessary for enolization at the alpha-carbon[3].

SynthesisWorkflow A 4-Bromophenol (Nucleophile Precursor) C Base Addition (K2CO3) in DMF/MeCN A->C B Methyl 2-bromopropionate (Electrophile) E S_N2 Nucleophilic Attack B->E D Phenoxide Ion Formation C->D D->E F Crude Methyl 2-(4-bromophenoxy)propanoate E->F G Aqueous Workup & Extraction F->G H Purified Target Compound G->H

Workflow for the Williamson ether synthesis of Methyl 2-(4-bromophenoxy)propanoate.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step contains a built-in analytical checkpoint to confirm chemical causality before proceeding.

Synthesis of Methyl 2-(4-bromophenoxy)propanoate

Step 1: Phenoxide Generation

  • Procedure: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent (eq) of 4-bromophenol in anhydrous DMF (0.5 M concentration). Add 1.5 eq of finely ground anhydrous K₂CO₃.

  • Causality & Validation: Stir at room temperature for 30 minutes. Validation Check: The solution will transition from clear to a pale yellow/amber suspension. This color change is the visual validation of the phenoxide chromophore formation.

Step 2: Electrophilic Addition

  • Procedure: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 eq of methyl 2-bromopropionate dropwise via a syringe over 15 minutes.

  • Causality & Validation: Dropwise addition controls the exothermic SN​2 reaction and prevents localized heating, which could lead to ester hydrolysis or racemization[3]. Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The disappearance of the UV-active 4-bromophenol spot (which also stains brown with KMnO₄) and the appearance of a new, higher Rf spot validates reaction progression.

Step 3: Quenching and Aqueous Workup

  • Procedure: Once TLC confirms completion (typically 4–6 hours at room temperature), quench the reaction by pouring the mixture into 3 volumes of ice-cold distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Causality & Validation: Water serves a dual purpose: it crashes out the organic product while completely dissolving the DMF solvent and inorganic potassium salts. Validation Check: The organic layer must be washed with brine to remove residual DMF. If the organic layer remains cloudy, residual water or salts are present; dry over anhydrous Na₂SO₄ until the solution is perfectly clear.

Step 4: Purification and Structural Confirmation

  • Procedure: Concentrate the organic layer under reduced pressure. Purify the crude solid via silica gel flash chromatography or vacuum distillation (collecting the fraction at 80–82 °C at 4 mmHg)[2].

  • Causality & Validation: Final Validation: Perform ¹H-NMR spectroscopy. The presence of a sharp singlet at ~3.7 ppm (integrating to 3H) confirms the intact methyl ester, while a quartet at ~4.7 ppm (1H) and a doublet at ~1.6 ppm (3H) confirms the propanoate methine and methyl groups, validating the structural integrity of the target compound.

Applications in Agrochemical Development

Methyl 2-(4-bromophenoxy)propanoate is a foundational scaffold in the development of aryloxyphenoxypropionate (AOPP) herbicides.

Mechanism of Action (ACCase Inhibition)

When this intermediate is further functionalized (e.g., via cross-coupling at the bromo-position to create a diaryl ether), the resulting compounds act as potent inhibitors of Acetyl-CoA carboxylase (ACCase)[1]. ACCase is the rate-limiting enzyme in de novo fatty acid biosynthesis in plants. By mimicking the structure of malonyl-CoA, the (R)-enantiomer of the propanoate derivative binds competitively to the carboxyltransferase domain of plastid ACCase in grass weeds[4]. This halts lipid membrane biosynthesis, leading to rapid meristematic tissue necrosis and plant death.

ACCasePathway A AOPP Derivative (e.g., from Methyl 2-(4-bromophenoxy)propanoate) B Plastid ACCase Enzyme A->B Inhibits C Acetyl-CoA to Malonyl-CoA Conversion B->C Blocks D De Novo Fatty Acid Synthesis C->D E Lipid Membrane Biosynthesis D->E F Meristematic Tissue Necrosis E->F Membrane Failure

Mechanism of AOPP derivatives inhibiting ACCase in plant fatty acid biosynthesis.

References

  • Dr. Jagath Reddy's Heterocyclics. Methyl 2-(4-bromophenoxy)propanoate - Chemical Catalog Company. Retrieved from: [Link]

  • ResearchGate. Regioselective preparation of (R)-2-(4-hydroxyphenoxy) propionic acid with a fungal peroxygenase. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Methyl 2-(4-bromophenoxy)propanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Experimental Protocol & Mechanistic Guide Introduction & Mechanistic Overview Methyl 2-(4-bromophenoxy)propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Experimental Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly versatile α -aryloxy ester building block frequently utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including GPR35 modulators ().

The synthesis of this compound relies on a classic Williamson Ether Synthesis . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. 4-Bromophenol is first deprotonated by a mild inorganic base to generate a highly nucleophilic phenoxide anion. This anion subsequently attacks the electrophilic α -carbon of methyl 2-bromopropanoate, displacing the bromide leaving group to form the ether linkage. Achieving high yields requires strict control over solvent polarity, base selection, and temperature to prevent competing side reactions such as ester saponification or E2 elimination ().

Reagents and Materials

The following table summarizes the quantitative data for a standard 10.0 mmol scale synthesis. All reagents should be of analytical grade.

ReagentMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeCAS Number
4-Bromophenol 173.011.010.01.73 g106-41-2
Methyl 2-bromopropanoate 167.001.515.02.50 g (1.67 mL)5445-17-0
Potassium Carbonate (K₂CO₃) 138.212.020.02.76 g584-08-7
N,N-Dimethylformamide (DMF) 73.09Solvent-15.0 mL68-12-2
Ethyl Acetate (EtOAc) 88.11Extraction-60.0 mL141-78-6

Note: K₂CO₃ must be anhydrous and finely powdered prior to use to maximize surface area for the heterogeneous deprotonation step.

Experimental Workflow

Workflow N1 1. Phenol Dissolution Dissolve 4-Bromophenol in Anhydrous DMF N2 2. Deprotonation Add K₂CO₃ (2.0 equiv) at 0–25 °C N1->N2 N3 3. Electrophile Addition Add Methyl 2-bromopropanoate (1.5 equiv) N2->N3 N4 4. Alkylation Reaction Stir at 60 °C for 16 hours N3->N4 N5 5. Aqueous Quench Dilute with H₂O, Extract with EtOAc N4->N5 N6 6. Organic Phase Wash Wash with Brine, Dry over Na₂SO₄ N5->N6 N7 7. Purification Concentrate & Silica Gel Chromatography N6->N7 N8 Target Compound Methyl 2-(4-bromophenoxy)propanoate N7->N8

Figure 1: Experimental workflow for synthesizing Methyl 2-(4-bromophenoxy)propanoate.

Step-by-Step Experimental Protocol

Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) for 5 minutes.

  • Dissolution: Add 4-bromophenol (1.73 g, 10.0 mmol) to the flask, followed by 15.0 mL of anhydrous DMF. Stir at room temperature until fully dissolved.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Slowly add finely powdered anhydrous K₂CO₃ (2.76 g, 20.0 mmol) in three portions over 10 minutes to prevent clumping. Allow the suspension to stir for 30 minutes, warming gradually to room temperature.

  • Alkylation: Dropwise, add methyl 2-bromopropanoate (1.67 mL, 15.0 mmol) to the phenoxide suspension via a syringe.

  • Heating: Transfer the flask to a pre-heated oil bath set to 60 °C. Stir vigorously (800 rpm) for 16 hours under an inert atmosphere.

Workup and Extraction
  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and dissolve inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (2 × 30 mL).

  • Washing: Combine the organic layers and wash sequentially with distilled water (3 × 30 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 30 mL).

  • Drying: Transfer the organic layer to an Erlenmeyer flask, add anhydrous Na₂SO₄ (approx. 5 g), and swirl for 10 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at 40 °C to yield a crude oil.

Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (230-400 mesh). Use a gradient eluent system of Hexanes:Ethyl Acetate (starting at 95:5 and increasing to 90:10).

  • Isolation: Combine the product-containing fractions (identified via TLC, Rf ≈ 0.4 in 90:10 Hexanes:EtOAc) and concentrate in vacuo to afford Methyl 2-(4-bromophenoxy)propanoate as a solid ().

Causality & Optimization Insights (Expertise & Experience)

To ensure reproducibility and high yield, every parameter in this protocol is mechanistically justified:

  • Base Selection (K₂CO₃ vs. NaOH): Potassium carbonate is a mild, non-nucleophilic base. While stronger bases like NaOH or KOH could deprotonate the phenol faster, they would inevitably trigger the saponification (hydrolysis) of the methyl ester on the electrophile or the final product. K₂CO₃ provides the perfect pKa balance to deprotonate 4-bromophenol (pKa ~9.3) while preserving the ester linkage ().

  • Solvent Dynamics (Anhydrous DMF): DMF is a polar aprotic solvent that strongly solvates the potassium cation (K⁺) but leaves the phenoxide anion poorly solvated. This creates a "naked" nucleophile, drastically lowering the activation energy for the SN2 attack. Water must be strictly excluded during the reaction phase, as it would hydrate the phenoxide (reducing nucleophilicity) and promote ester hydrolysis.

  • Thermal Control (60 °C): Methyl 2-bromopropanoate is a secondary alkyl halide. Secondary halides suffer from steric hindrance, which significantly slows down SN2 trajectories at room temperature. Elevating the temperature to 60 °C provides the necessary kinetic energy to drive the SN2 displacement. However, exceeding 80 °C risks promoting the competing E2 elimination pathway, which would yield methyl acrylate as an unwanted byproduct ().

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized Methyl 2-(4-bromophenoxy)propanoate, the protocol must be self-validating through spectroscopic analysis. The successful conversion is confirmed by specific ¹H NMR (400 MHz, CDCl₃) markers:

  • Aromatic Region: Look for two distinct doublets at ~7.35 ppm (2H) and ~6.75 ppm (2H). This AA'BB' splitting pattern confirms the intact para-substituted benzene ring.

  • Methine Proton (CH): A distinct quartet at ~4.70 ppm (1H, J = 6.8 Hz) must appear. Its downfield shift confirms its attachment to the highly electronegative ether oxygen.

  • Methoxy Group (OCH₃): A sharp singlet at ~3.75 ppm (3H) validates that the methyl ester survived the basic reaction conditions without hydrolyzing.

  • Methyl Group (CH₃): A doublet at ~1.60 ppm (3H, J = 6.8 Hz) confirms the presence of the propanoate methyl group, coupling with the adjacent methine proton.

The complete disappearance of the broad phenolic -OH peak (~5.0 ppm) from the starting material serves as the definitive indicator of complete conversion.

References

  • Higuchi, R. (2020). GPR35 Modulators (Patent No. WO2020154492A1). World Intellectual Property Organization.[Link]

  • Hoechst Celanese Corp. (1989). Synthesis of 2-(4-hydroxyphenoxy)alkanoic acids (Patent No. EP0334595A2). European Patent Office.[Link]

Application

The Strategic Application of Methyl 2-(4-bromophenoxy)propanoate in the Synthesis of Advanced Aryloxyphenoxypropionate Herbicides

Introduction: A Keystone Intermediate for Modern Herbicide Development Methyl 2-(4-bromophenoxy)propanoate is a pivotal intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a critical class of agro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Keystone Intermediate for Modern Herbicide Development

Methyl 2-(4-bromophenoxy)propanoate is a pivotal intermediate in the synthesis of aryloxyphenoxypropionate (APP) herbicides, a critical class of agrochemicals for selective post-emergence control of grass weeds.[1] The biological efficacy of these herbicides is predominantly attributed to the (R)-enantiomer, which functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme. This enzyme is essential for fatty acid biosynthesis in susceptible grass species, and its inhibition leads to the disruption of cell membrane formation and ultimately, weed death. The strategic importance of Methyl 2-(4-bromophenoxy)propanoate lies in its versatile chemical structure, which allows for its conversion into a variety of highly effective and commercially significant APP herbicides.

This technical guide provides a comprehensive overview of the application of Methyl 2-(4-bromophenoxy)propanoate in herbicide synthesis, complete with detailed experimental protocols, mechanistic insights, and quantitative data to support researchers, scientists, and drug development professionals in this field.

Core Synthetic Strategy: A Multi-Step Pathway to Potent Herbicides

The utilization of Methyl 2-(4-bromophenoxy)propanoate in the synthesis of APP herbicides follows a logical and efficient multi-step pathway. This strategy is designed to first generate the core aryloxyphenoxypropanoic acid structure, which is then coupled with a specific heterocyclic moiety and subsequently esterified to yield the final active herbicide.

The general synthetic workflow can be visualized as follows:

cluster_0 Part 1: Synthesis of the Key Intermediate cluster_1 Part 2: Herbicide Synthesis A Methyl 2-(4-bromophenoxy)propanoate B 2-(4-bromophenoxy)propanoic Acid A->B Ester Hydrolysis C Aryloxyphenoxypropanoic Acid Intermediate E Coupled Intermediate C->E Nucleophilic Aromatic Substitution D Heterocyclic Compound D->E G Final Herbicide (e.g., Clodinafop-propargyl, Fenoxaprop-p-ethyl) E->G Esterification F Alcohol (e.g., Propargyl Alcohol, Ethanol) F->G

Caption: A generalized workflow for the synthesis of APP herbicides from Methyl 2-(4-bromophenoxy)propanoate.

Part 1: Synthesis and Preparation of Key Intermediates

Protocol 1: Synthesis of Methyl 2-(4-bromophenoxy)propanoate via Williamson Ether Synthesis

The initial step involves the synthesis of the title compound, Methyl 2-(4-bromophenoxy)propanoate, through a Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3] In this case, 4-bromophenol is deprotonated to form the more nucleophilic 4-bromophenoxide, which then displaces a halide from a methyl 2-halopropanoate.

Reaction Scheme:

4-Bromophenol + Methyl 2-chloropropanoate → Methyl 2-(4-bromophenoxy)propanoate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromophenol173.0117.3 g0.1
Methyl 2-chloropropanoate122.5513.5 g0.11
Anhydrous Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (17.3 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol) to 200 mL of acetone.

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add methyl 2-chloropropanoate (13.5 g, 0.11 mol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1M sodium hydroxide solution (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by a wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure Methyl 2-(4-bromophenoxy)propanoate.

Expected Yield: 80-90%

Protocol 2: Hydrolysis of Methyl 2-(4-bromophenoxy)propanoate

The next crucial step is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(4-bromophenoxy)propanoic acid. This is typically achieved through base-catalyzed hydrolysis (saponification).

Reaction Scheme:

Methyl 2-(4-bromophenoxy)propanoate + NaOH → 2-(4-bromophenoxy)propanoic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2-(4-bromophenoxy)propanoate259.0925.9 g0.1
Sodium Hydroxide (NaOH)40.006.0 g0.15
Methanol32.04100 mL-
Water18.0250 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve Methyl 2-(4-bromophenoxy)propanoate (25.9 g, 0.1 mol) in 100 mL of methanol.

  • In a separate beaker, dissolve sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water and cool the solution.

  • Add the sodium hydroxide solution to the flask containing the ester.

  • Heat the mixture to reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2, at which point a white precipitate of 2-(4-bromophenoxy)propanoic acid will form.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 90-95%

Part 2: Synthesis of Aryloxyphenoxypropionate (APP) Herbicides

With the key intermediate, 2-(4-bromophenoxy)propanoic acid, in hand, the synthesis of specific APP herbicides can proceed. The following protocols detail the synthesis of two prominent examples: Clodinafop-propargyl and Fenoxaprop-p-ethyl. The initial step in both syntheses involves a nucleophilic aromatic substitution reaction, where the phenoxy group of the propanoic acid derivative displaces a halogen on the heterocyclic ring.

Protocol 3: Synthesis of Clodinafop-propargyl

Clodinafop-propargyl is a highly effective herbicide for controlling grass weeds in cereal crops.[4][5] Its synthesis involves the reaction of the prepared 2-(4-bromophenoxy)propanoic acid with 5-chloro-2,3-difluoropyridine, followed by esterification with propargyl alcohol.

Workflow for Clodinafop-propargyl Synthesis:

A 2-(4-bromophenoxy)propanoic Acid C (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid A->C Nucleophilic Aromatic Substitution B 5-chloro-2,3-difluoropyridine B->C E Clodinafop-propargyl C->E Esterification D Propargyl Alcohol D->E

Caption: Synthetic pathway for Clodinafop-propargyl.

Step 1: Synthesis of (R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-bromophenoxy)propanoic acid245.0624.5 g0.1
5-chloro-2,3-difluoropyridine149.5116.4 g0.11
Anhydrous Potassium Carbonate (K₂CO₃)138.2127.6 g0.2
N,N-Dimethylformamide (DMF)73.09150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-(4-bromophenoxy)propanoic acid (24.5 g, 0.1 mol) and 5-chloro-2,3-difluoropyridine (16.4 g, 0.11 mol) in 150 mL of DMF.

  • Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the mixture.

  • Heat the reaction mixture to 100-110°C and maintain for 6-8 hours, monitoring the reaction by HPLC or TLC.

  • After completion, cool the reaction mixture and pour it into 500 mL of ice-water.

  • Acidify the aqueous solution to pH 2-3 with concentrated HCl.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acid.

Step 2: Esterification with Propargyl Alcohol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]propanoic acid341.734.2 g0.1
Propargyl alcohol56.066.7 g0.12
p-Toluenesulfonic acid (catalyst)172.201.7 g0.01
Toluene92.14200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the crude acid from the previous step (34.2 g, 0.1 mol), propargyl alcohol (6.7 g, 0.12 mol), and p-toluenesulfonic acid (1.7 g, 0.01 mol) in 200 mL of toluene.

  • Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude Clodinafop-propargyl.

  • Purify the product by column chromatography or recrystallization from a suitable solvent.

Overall Expected Yield: 70-80%

Protocol 4: Synthesis of Fenoxaprop-p-ethyl

Fenoxaprop-p-ethyl is another important APP herbicide used for controlling annual and perennial grass weeds in various broadleaf crops.[6] Its synthesis from 2-(4-bromophenoxy)propanoic acid involves reaction with 2,6-dichlorobenzoxazole followed by esterification with ethanol.

Workflow for Fenoxaprop-p-ethyl Synthesis:

A 2-(4-bromophenoxy)propanoic Acid C (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid A->C Nucleophilic Aromatic Substitution B 2,6-dichlorobenzoxazole B->C E Fenoxaprop-p-ethyl C->E Esterification D Ethanol D->E

Caption: Synthetic pathway for Fenoxaprop-p-ethyl.

Step 1: Synthesis of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-(4-bromophenoxy)propanoic acid245.0624.5 g0.1
2,6-dichlorobenzoxazole188.0120.7 g0.11
Anhydrous Potassium Carbonate (K₂CO₃)138.2127.6 g0.2
Acetonitrile41.05200 mL-

Procedure:

  • In a 500 mL four-necked flask, dissolve 2,6-dichlorobenzoxazole (20.7 g, 0.11 mol) and 2-(4-bromophenoxy)propanoic acid (24.5 g, 0.1 mol) in 200 mL of acetonitrile.[7]

  • Add anhydrous potassium carbonate (27.6 g, 0.2 mol) to the mixture.

  • Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 30-40 hours.[7]

  • Monitor the reaction by TLC. After completion, cool the mixture and filter off the inorganic salts.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude acid.

Step 2: Esterification with Ethanol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
(R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propanoic acid349.7335.0 g0.1
Ethanol46.07150 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend the crude acid (35.0 g, 0.1 mol) in 150 mL of absolute ethanol.

  • Carefully add concentrated sulfuric acid (2 mL) as a catalyst.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude Fenoxaprop-p-ethyl.

  • Purify by recrystallization from ethanol to obtain white needle-like crystals.[7]

Overall Expected Yield: 80-85%

Conclusion: A Versatile and Indispensable Building Block

Methyl 2-(4-bromophenoxy)propanoate serves as a highly valuable and versatile starting material for the synthesis of a range of economically important aryloxyphenoxypropionate herbicides. The protocols detailed herein provide a robust framework for the efficient conversion of this key intermediate into high-purity final products. The underlying chemical principles of Williamson ether synthesis, ester hydrolysis, nucleophilic aromatic substitution, and esterification are well-established and can be adapted for the synthesis of other novel APP herbicide candidates. By understanding and optimizing these synthetic pathways, researchers and chemical development professionals can continue to innovate and contribute to the development of effective and selective crop protection solutions.

References

  • AERU. (n.d.). Clodinafop-propargyl (Ref: CGA 184927). University of Hertfordshire. Retrieved from [Link]

  • AERU. (n.d.). Clodinafop (Ref: CGA 193469). University of Hertfordshire. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • AERU. (n.d.). Fenoxaprop-P-ethyl (Ref: AE F046360). University of Hertfordshire. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of (R)(+)-2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102977010B - Preparation method of 2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate.
  • Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)
  • Chemguide. (n.d.). Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
  • Google Patents. (n.d.). CN102070550B - Method for synthesizing fenoxaprop-p-ethyl.

Sources

Method

Application Notes &amp; Protocols: The Strategic Role of Methyl 2-(4-bromophenoxy)propanoate in the Synthesis of Aryloxyphenoxypropionate (FOP) ACCase Inhibitors

Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Methyl 2-(4-bromophenoxy)propanoate as a pivotal intermediate in the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of Methyl 2-(4-bromophenoxy)propanoate as a pivotal intermediate in the synthesis of Acetyl-CoA carboxylase (ACCase) inhibitors. Specifically, it focuses on the synthesis of the aryloxyphenoxypropionate (FOP) class of herbicides. We will elucidate the underlying chemical principles, provide validated, step-by-step protocols for synthesis, and explain the causality behind critical experimental choices. The methodologies described herein are grounded in established chemical literature and are designed to be self-validating through integrated monitoring and characterization steps.

Introduction: Targeting the Engine of Lipid Synthesis

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the first committed step in the biosynthesis of fatty acids, which are essential for building cell membranes, energy storage, and signaling molecules.[1] In many grass species (family Poaceae), the inhibition of ACCase leads to a rapid cessation of growth and eventual death, making it an exceptionally effective target for selective herbicides.[2][3]

The ACCase-inhibiting herbicides are broadly categorized into three main chemical families: the aryloxyphenoxypropionates (FOPs), the cyclohexanediones (DIMs), and the phenylpyrazolines (DENs).[3][4] The FOPs, first commercialized in the late 1970s, are characterized by a core aryloxyphenoxypropionate structure and are renowned for their efficacy against grass weeds in broadleaf crops.[2][3] A critical aspect of FOP herbicides is their stereochemistry; the herbicidal activity resides almost exclusively in the (R)-enantiomer.[5][6][7]

Methyl 2-(4-bromophenoxy)propanoate, particularly its (R)-enantiomer, serves as a highly strategic building block for constructing complex FOP herbicides. Its structure contains the essential phenoxypropionate backbone, while the bromine atom on the phenyl ring provides a reactive handle for advanced molecular assembly.

The Core Directive: C-O Bond Formation via Ullmann Condensation

The primary role of Methyl 2-(4-bromophenoxy)propanoate in this context is to act as the electrophilic partner in a copper-catalyzed cross-coupling reaction, most commonly an Ullmann condensation.[8][9] This reaction facilitates the formation of a diaryl ether bond (C-O), linking the phenoxypropionate core to another aromatic or heteroaromatic system, which is characteristic of many commercial FOP herbicides like Fenoxaprop-P-ethyl and Quizalofop-P-ethyl.[5][10]

The bromine atom at the 4-position is an ideal leaving group for this transformation. The reaction couples the aryl bromide with a phenolic compound (Ar-OH), typically a substituted benzoxazole or quinoxaline derivative, to forge the final herbicide structure.

Causality of Key Reaction Components:
  • Copper (Cu) Catalyst: The Ullmann reaction traditionally requires stoichiometric copper at high temperatures.[8][11] Modern protocols utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), which facilitates the oxidative addition/reductive elimination cycle necessary for C-O bond formation at more accessible temperatures.[11][12]

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential. Its function is to deprotonate the phenolic nucleophile (Ar-OH), converting it into the more reactive phenoxide anion (Ar-O⁻), which then participates in the catalytic cycle.[11][13][14]

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethylacetamide (DMAC) are employed.[8][13] These solvents effectively dissolve the ionic intermediates and provide the thermal energy required to overcome the reaction's activation barrier.

  • Inert Atmosphere: The Cu(I) catalyst is susceptible to oxidation to the less active Cu(II) state. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical to protect the catalyst and ensure high reaction efficiency.

Logical Synthesis Workflow

The following diagram illustrates the strategic coupling of Methyl 2-(4-bromophenoxy)propanoate with a heterocyclic phenol to yield a target FOP herbicide.

G Start1 Methyl (R)-2-(4-bromophenoxy)propanoate (Key Intermediate) Reaction Ullmann Condensation (Cu(I) Catalyst, Base, Heat) Start1->Reaction Start2 Heterocyclic Phenol (e.g., 6-Chloro-1,3-benzoxazol-2-ol) (Nucleophile) Start2->Reaction Product Target ACCase Inhibitor (e.g., Fenoxaprop-P-methyl) Reaction->Product Purification Work-up & Purification (Extraction, Chromatography) Product->Purification Final Pure ACCase Inhibitor Purification->Final

Caption: Synthetic workflow for FOP herbicides via Ullmann condensation.

Experimental Protocols & Methodologies

The following protocol details the synthesis of Methyl (R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate , a close analog of the commercial herbicide Fenoxaprop-P-ethyl, using Methyl (R)-2-(4-bromophenoxy)propanoate as the starting material.

Protocol 1: Synthesis of Methyl (R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate

This procedure is designed to be self-validating, with in-process checks to ensure reaction completion and product purity.

Reaction Scheme: (R)-Methyl 2-(4-bromophenoxy)propanoate + 6-chloro-1,3-benzoxazol-2-ol → (in the presence of CuI, K₂CO₃, DMF) → Methyl (R)-2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}propanoate

Materials & Reagents
ReagentCAS No.M.W. ( g/mol )EquivalentsAmount (Example)
Methyl (R)-2-(4-bromophenoxy)propanoate71339-44-3259.101.02.59 g (10 mmol)
6-chloro-1,3-benzoxazol-2-ol20736-69-8169.561.11.87 g (11 mmol)
Copper(I) Iodide (CuI)7681-65-4190.450.1190 mg (1 mmol)
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.02.76 g (20 mmol)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-50 mL
Ethyl Acetate141-78-688.11-As needed
Brine (Saturated NaCl solution)---As needed
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-As needed
Step-by-Step Methodology
  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen inlet.

    • Flame-dry the glassware under vacuum and allow it to cool to room temperature under a gentle stream of nitrogen. Causality: This removes adsorbed moisture which can interfere with the reaction and deactivate the base.

  • Charging Reagents:

    • To the flask, add 6-chloro-1,3-benzoxazol-2-ol (1.87 g), anhydrous potassium carbonate (2.76 g), and copper(I) iodide (190 mg).

    • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMF (50 mL) via syringe, followed by Methyl (R)-2-(4-bromophenoxy)propanoate (2.59 g).

  • Reaction Execution:

    • Immerse the flask in a pre-heated oil bath and begin vigorous stirring.

    • Heat the reaction mixture to 130-140 °C. The mixture should turn from a pale suspension to a darker brown or green color.

    • Maintain the reaction at this temperature for 12-18 hours.

  • In-Process Monitoring (Self-Validation):

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate.

    • Spot the starting material (Methyl 2-(4-bromophenoxy)propanoate) and the reaction mixture on the same plate. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark mixture into a beaker containing 200 mL of deionized water and stir for 15 minutes.

    • Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL). Causality: The product is organic-soluble and will partition into the ethyl acetate layer, leaving inorganic salts in the aqueous layer.

    • Combine the organic extracts and wash twice with water (2 x 100 mL) and once with brine (1 x 100 mL). Causality: The brine wash helps to break any emulsions and removes residual water from the organic phase.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white to off-white solid.

  • Characterization and Data Validation:

    • Determine the yield and melting point of the product.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Assess the enantiomeric purity using chiral HPLC.[7] The (R)-enantiomer should be the major component.

Expected Quantitative Data
ParameterExpected Result
Appearance White to off-white solid
Yield 65-80%
Purity (by HPLC) >98%
Enantiomeric Excess >99% (assuming optically pure starting material)

Mechanistic Visualization

The Ullmann condensation proceeds through a copper-mediated catalytic cycle. While the exact mechanism can vary, a widely accepted pathway is illustrated below.

G CuI Cu(I)L Catalyst Intermediate1 Ar-Cu(III)(Br)L Oxidative Adduct CuI->Intermediate1 ArBr Ar-Br (Methyl 2-(4-bromophenoxy)propanoate) ArBr->Intermediate1 Oxidative Addition ArOH Ar'-OH (Heterocyclic Phenol) ArO Ar'-O⁻ (Phenoxide) ArOH->ArO Deprotonation Base Base (K₂CO₃) Base->ArOH Intermediate2 Ar-Cu(III)(OAr')L ArO->Intermediate2 Ligand Exchange Intermediate1->Intermediate2 Intermediate2->CuI Regenerates Catalyst Product Ar-O-Ar' (Final Product) Intermediate2->Product Reductive Elimination

Caption: Simplified catalytic cycle for the Ullmann C-O cross-coupling reaction.

Conclusion

Methyl 2-(4-bromophenoxy)propanoate is a valuable and versatile intermediate for the synthesis of complex aryloxyphenoxypropionate ACCase inhibitors. Its utility lies in the strategic placement of a bromine atom, which serves as a reliable reactive site for copper-catalyzed Ullmann condensation. This allows for the modular and efficient construction of diaryl ether linkages, which are central to the structure of many potent graminicides. The protocols and principles outlined in this guide provide a robust framework for researchers to leverage this key building block in the discovery and development of novel agrochemicals. Adherence to the described methodologies, including in-process validation and rigorous purification, is paramount for achieving high-purity target compounds suitable for further biological evaluation.

References

  • AERU. (2026, March 4). Quizalofop-P-ethyl (Ref: DPX 79376). University of Hertfordshire.
  • Benchchem. Application Notes and Protocols for the Synthesis of Herbicides Using 2-Bromopropanoate as an Intermediate.
  • Patsnap. (2010, August 4). Preparation method of Quizalofop-p-ethyl with high optical content. Eureka.
  • Frontiers. (2018, December 17). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors.
  • Wikipedia. Ullmann condensation.
  • AERU. (2026, February 6). Fenoxaprop-P-ethyl (Ref: AE F046360). University of Hertfordshire.
  • Organic Chemistry Portal. Ullmann Reaction.
  • MDPI. (2022, August 3). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif.
  • Texas A&M University. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation.
  • Ramprasad Group. (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
  • Cambridge University Press & Assessment. (2025, November 18). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future.
  • Cipac.org. Fenoxaprop-P-ethyl.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
  • SciSpace. ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship.
  • University of Nebraska-Lincoln. Lecture Inhibition of Lipid Synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing "Methyl 2-(4-bromophenoxy)propanoate" Synthesis

Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9). This guide is designed for research scientists and drug development professionals experiencing yield bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9). This guide is designed for research scientists and drug development professionals experiencing yield bottlenecks during the O-alkylation of 4-bromophenol.

Below, you will find a mechanistic troubleshooting guide, quantitative optimization data, and a self-validating standard operating procedure (SOP) designed to suppress side reactions and maximize your isolated yield.

Synthesis Workflow & Troubleshooting Logic

Workflow A 4-Bromophenol + Anhydrous K2CO3 B Phenoxide Formation (DMF, 25°C) A->B C Add Methyl 2-bromopropanoate B->C D S_N2 Alkylation (80°C, 4h) C->D E Target Compound: Methyl 2-(4-bromophenoxy)propanoate D->E Anhydrous Conditions F Side Reaction: Ester Hydrolysis D->F Moisture Present

Workflow for synthesizing Methyl 2-(4-bromophenoxy)propanoate via S_N2 alkylation.

Core Troubleshooting FAQs

Q1: Why am I seeing a significant amount of 2-(4-bromophenoxy)propanoic acid instead of the methyl ester? Root Cause: You are observing base-catalyzed ester hydrolysis (saponification). The Williamson ether synthesis requires alkaline conditions to form the reactive phenoxide nucleophile[1]. However, the methyl ester group on your alkylating agent (methyl 2-bromopropanoate) is highly susceptible to nucleophilic attack by hydroxide ions if moisture is present in the reaction mixture. Expert Solution: Switch from hygroscopic or aqueous bases (like NaOH) to finely powdered, oven-dried anhydrous potassium carbonate (K₂CO₃). Ensure your polar aprotic solvent is strictly anhydrous. Self-Validating Check: Run a control LC-MS of the crude mixture at t=1h. The absence of the [M-H]⁻ peak (m/z ~243/245) corresponding to the free carboxylic acid confirms a successfully dry environment.

Q2: The reaction stalls at 50% conversion. How can I drive the O-alkylation to completion? Root Cause: The Williamson ether synthesis is a classic S_N2 reaction driven by the nucleophilicity of the phenoxide ion[2]. If the reaction stalls, the phenoxide may not be fully accessible, or the solvent is cage-solvating the nucleophile, reducing its kinetic energy. Expert Solution: Transition from mild solvents like acetone to a strong polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents strongly solvate the potassium cation but leave the phenoxide anion "naked" and highly reactive, significantly accelerating the S_N2 backside attack[3]. Self-Validating Check: Monitor the reaction visually. As the S_N2 displacement proceeds, insoluble potassium bromide (KBr) will precipitate. A transition from a clear solution to a cloudy suspension validates that the alkylation is actively occurring.

Q3: Can I use methanol or ethanol as a solvent to improve the solubility of 4-bromophenol? Root Cause: No. Using alcoholic solvents in the presence of a base and a methyl ester will lead to transesterification and competitive nucleophilic attack. Expert Solution: Methoxide or ethoxide generated in situ will compete with the phenoxide, attacking the alkyl halide to form methoxy/ethoxy propanoates. Furthermore, ethanol will transesterify your product into ethyl 2-(4-bromophenoxy)propanoate. Always strictly utilize non-nucleophilic, polar aprotic solvents for this specific ester-bearing substrate[1].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield, demonstrating why anhydrous DMF and K₂CO₃ are the optimal choices for this specific synthesis.

SolventBaseTemp (°C)Time (h)Major ByproductIsolated Yield (%)
AcetoneK₂CO₃56 (Reflux)12Unreacted Phenol65
MethanolNaOMe65 (Reflux)8Transesterification40
DMF (Wet)K₂CO₃804Hydrolyzed Acid55
DMF (Anhydrous) K₂CO₃ 80 4 None >92

Standardized Protocol: Anhydrous Synthesis

Objective: Achieve >90% isolated yield of Methyl 2-(4-bromophenoxy)propanoate while suppressing hydrolysis and elimination side reactions.

Step 1: Phenoxide Generation

  • In an oven-dried, argon-purged round-bottom flask, add 4-bromophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Suspend the mixture in anhydrous DMF (0.5 M relative to the phenol).

  • Stir at 25°C for 30 minutes. Self-Validation Checkpoint: The solution will develop a slight yellow tint, indicating the successful deprotonation and formation of the potassium 4-bromophenoxide intermediate.

Step 2: S_N2 Alkylation 4. Add methyl 2-bromopropanoate (1.1 eq) dropwise via syringe over 5 minutes. 5. Elevate the reaction temperature to 80°C and stir for 4 hours. Self-Validation Checkpoint: The mixture will become increasingly turbid as KBr precipitates, confirming the progression of the S_N2 substitution[2].

Step 3: Quenching and Workup 6. Cool the reaction to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF). 7. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 8. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. 9. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-(4-bromophenoxy)propanoate.

References

  • [1] An efficient tandem synthesis of alkyl aryl ethers... - Organic Chemistry Research. 1

  • [2] 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. 2

  • [3] Williamson Ether Synthesis - Chemistry LibreTexts. 3

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps.

  • Propano (Methyl 2-(4-bromophenoxy)propanoate) - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Methyl 2-(4-bromophenoxy)propanoate

Welcome to the Technical Support Center for Methyl 2-(4-bromophenoxy)propanoate . This guide is designed for research scientists and drug development professionals who require high-purity isolation of this critical halog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-(4-bromophenoxy)propanoate . This guide is designed for research scientists and drug development professionals who require high-purity isolation of this critical halogenated building block. Below, you will find a synthesized physicochemical profile, a mechanistic troubleshooting guide for common synthesis impurities, and field-validated purification protocols.

Physicochemical Profile & Quantitative Data

Understanding the physical properties of your target molecule is the first step in designing a self-validating purification system.

PropertyValue
Compound Name Methyl 2-(4-bromophenoxy)propanoate
CAS Number 23849-12-9[1]
Linear Formula C10H11BrO3[1]
Molecular Weight ~259.09 g/mol
Physical State Solid (Crystalline)[1]
Functional Groups Bromo, ester, ether[1]
SMILES String CC(OC1=CC=C(Br)C=C1)C(OC)=O[1]

Troubleshooting Guide & FAQs

Q1: My crude synthesis yields a viscous oil instead of the expected solid. What is causing this, and how do I induce crystallization? Answer: Methyl 2-(4-bromophenoxy)propanoate is inherently a solid at room temperature[1]. If your product presents as an oil, it is experiencing melting point depression driven by residual volatile impurities—most commonly unreacted methyl 2-bromopropionate or trapped reaction solvents (e.g., DMF or acetone).

  • Mechanistic Fix: Subject the crude oil to high vacuum (rotary evaporation followed by a Schlenk line at <1 mbar) at 40°C to strip the residual alkylating agent. Once volatiles are removed, dissolve the oil in a minimal amount of hot hexanes. Scratch the inside of the glass flask with a glass rod; this introduces micro-abrasions that serve as nucleation sites, forcing the ester out of supersaturation and into a crystalline lattice.

Q2: How do I selectively remove unreacted 4-bromophenol from the crude mixture without degrading my target ester? Answer: 4-bromophenol is a common starting material that often co-elutes with the product on silica gel due to similar non-polar bulk (the bromophenyl ring). However, because it possesses an acidic phenolic hydroxyl group (pKa ~9.3), chemical separation is vastly superior to physical chromatography.

  • Mechanistic Fix: Dilute your crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with cold, dilute aqueous sodium hydroxide (0.5 M NaOH) or 5% sodium carbonate (Na2CO3). The base deprotonates the phenol, forming a water-soluble sodium phenoxide salt that partitions entirely into the aqueous layer. The target ester remains safely in the organic layer. Caution: Limit exposure time to strong bases to <5 minutes to prevent ester hydrolysis.

Q3: LC-MS analysis of my product shows an M-14 impurity (loss of a methyl group). What is this, and how is it removed? Answer: This impurity is 2-(4-bromophenoxy)propanoic acid (CAS 32019-08-2)[2]. It forms when the reaction is exposed to adventitious water in the presence of the basic catalyst (e.g., K2CO3) used during the etherification step. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and cleaving the methoxy group.

  • Mechanistic Fix: Because this impurity is a carboxylic acid, it can be easily removed by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The acid is converted to its sodium carboxylate salt and extracted into the aqueous phase, leaving the pure ester behind.

Core Purification Workflows

Protocol A: Flash Column Chromatography (Primary Purification)

Objective: Isolate the target ester from non-polar dimers and highly polar baseline degradation products.

  • Stationary Phase Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method in 100% hexanes.

  • Sample Loading: Dissolve the crude, base-washed mixture in a minimum volume of dichloromethane (DCM) and load it directly onto the flat silica bed.

  • Elution Gradient:

    • Begin with 100% Hexanes (2 column volumes) to elute any non-polar brominated biphenyl byproducts.

    • Transition to a 95:5 Hexanes:Ethyl Acetate mobile phase. The target ester will typically elute in this window.

    • Monitor fractions via TLC (UV active at 254 nm due to the aromatic ring).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure to yield a semi-solid mass.

Protocol B: Recrystallization (Polishing to >99% Purity)

Objective: Achieve a high-purity crystalline solid[1] suitable for downstream sensitive cross-coupling (e.g., Suzuki or Buchwald-Hartwig) reactions.

  • Solvent Selection: Use a binary solvent system such as Hexanes/Ethyl Acetate (approx. 9:1 ratio) or pure boiling heptane.

  • Dissolution: Place the semi-solid from Protocol A in a round-bottom flask. Add the solvent dropwise while heating to reflux until the solid just dissolves.

  • Cooling Gradient: Remove from heat and allow the solution to cool to room temperature slowly (over 1-2 hours). Causality: Slow cooling ensures thermodynamic control, promoting the growth of large, pure crystals while excluding structurally dissimilar impurities from the crystal lattice.

  • Chilling: Transfer the flask to an ice bath (0-4°C) for 30 minutes to maximize thermodynamic yield.

  • Filtration: Recover the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with ice-cold hexanes to remove mother liquor residues, then dry under high vacuum.

Purification Decision Tree

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Phenol, Acid, Volatiles) Evap Vacuum Evaporation (Remove Volatiles) Crude->Evap LLE Liquid-Liquid Extraction (DCM / Aqueous Base) Evap->LLE AqLayer Aqueous Layer (Phenolate & Acid Salts) LLE->AqLayer Extract Impurities OrgLayer Organic Layer (Target Ester) LLE->OrgLayer Retain Product FCC Flash Chromatography (Hexanes/EtOAc) OrgLayer->FCC Recryst Recrystallization (Hot Hexanes/EtOAc) FCC->Recryst Pure Pure Methyl 2-(4-bromophenoxy)propanoate (>99% Crystalline Solid) Recryst->Pure Final Polish

Workflow for the isolation and purification of Methyl 2-(4-bromophenoxy)propanoate.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 2-(4-bromophenoxy)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Methyl 2-(4-bromophenoxy)propano...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9).

This compound is typically synthesized via a Williamson ether synthesis, coupling 4-bromophenol with a methyl 2-halopropanoate (such as methyl 2-bromopropanoate)[1]. While this SN2 reaction is conceptually straightforward, the ambident nature of the phenoxide intermediate and the fragility of the ester group can lead to a complex impurity profile if kinetic and thermodynamic parameters are not strictly controlled[2].

I. Reaction Workflow & Impurity Pathways

Synthesis SM 4-Bromophenol + Methyl 2-halopropanoate Conditions Base (K2CO3) Solvent (DMF/MeCN) SM->Conditions Desired Methyl 2-(4-bromophenoxy)propanoate (Target Ester) Conditions->Desired SN2 O-alkylation Hydrolysis 2-(4-Bromophenoxy)propanoic acid (Hydrolysis Impurity) Conditions->Hydrolysis H2O / Strong Base Transester Transesterification Impurity (e.g., Ethyl ester) Conditions->Transester Alcohol Solvent C_Alk C-Alkylation Impurity (Ring Substitution) Conditions->C_Alk Protic Solvent

Fig 1: Pathways and impurities in Methyl 2-(4-bromophenoxy)propanoate synthesis.

II. Frequently Asked Questions (FAQs)

Q1: Why am I seeing a significant amount of 2-(4-bromophenoxy)propanoic acid in my final product? A: This is a hydrolysis impurity . The ester group in your target molecule is highly susceptible to saponification under alkaline conditions.

  • Causality: If trace water is present in your solvent, or if you utilize a strong hydroxide base (like NaOH or KOH), the hydroxide ion acts as a hard nucleophile. It attacks the carbonyl carbon of either the starting methyl 2-halopropanoate or the newly formed ester, cleaving the methoxy group to leave a carboxylate salt.

  • Solution: Utilize a mild, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[3]. Ensure your solvent (e.g., DMF or Acetonitrile) is strictly anhydrous.

Q2: My LC-MS shows an impurity with a mass corresponding to an ethyl ester (+14 Da). How did this form? A: This is a transesterification impurity .

  • Causality: If ethanol was used as a solvent, co-solvent, or during the workup/recrystallization phase while the environment was still slightly basic, the methyl ester can undergo transesterification. Alkoxide ions (e.g., ethoxide formed from ethanol and base) reversibly exchange the alkoxy group of the ester.

  • Solution: Strictly avoid alcoholic solvents during the reaction and basic workup phases. Stick to polar aprotic solvents[1].

Q3: I am observing a byproduct that has the exact same mass as the product but a different retention time. What is it? A: This is likely a C-alkylation impurity (a regioisomer).

  • Causality: The phenoxide ion is an ambident nucleophile, meaning it can attack the electrophile from either the oxygen atom (O-alkylation) or the ortho/para carbons on the aromatic ring (C-alkylation)[2]. While O-alkylation is kinetically favored, the use of protic solvents (like methanol) causes hydrogen-bonding with the phenoxide oxygen. This masks the oxygen's nucleophilicity, forcing the reaction to occur at the carbon ring[4].

  • Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen unsolvated and highly reactive, strongly favoring the desired O-alkylation[4].

Q4: The reaction is stalling, and I have high levels of unreacted 4-bromophenol. How can I drive it to completion? A: Incomplete deprotonation or degradation of the alkylating agent is likely stalling your reaction.

  • Causality: Methyl 2-bromopropanoate can undergo a competing E2 elimination reaction in the presence of a base, forming methyl acrylate and neutralizing your base[2]. Once the base is depleted, the remaining 4-bromophenol stays protonated and unreactive.

  • Solution: Use a slight excess of the alkylating agent (1.1 - 1.2 eq) and base (1.5 - 2.0 eq). Control the temperature strictly (e.g., 50-60 °C); excessively high temperatures exponentially accelerate the E2 elimination side-reaction[3].

III. Quantitative Data Summarization

To aid in rapid LC-MS/GC-MS interpretation, use the following table to identify and mitigate common impurities based on their mass shifts.

Impurity TypeSpecific CompoundMass Shift (LC-MS)Primary CausalityMitigation Strategy
Hydrolysis 2-(4-Bromophenoxy)propanoic acid-14 Da (Loss of CH₂)Presence of water or strong hydroxide base (NaOH/KOH).Use strictly anhydrous K₂CO₃ and dry solvents.
Transesterification Ethyl 2-(4-bromophenoxy)propanoate+14 Da (Gain of CH₂)Exposure to ethanol during reaction or basic workup.Avoid alcoholic solvents; use DMF or Acetonitrile.
Regioisomer C-Alkylated Phenol0 Da (Isomeric)Hydrogen bonding from protic solvents masking the phenoxide oxygen.Use polar aprotic solvents (DMF, DMSO) to favor O-alkylation.
Elimination Methyl acrylateN/A (Volatile)High temperatures driving E2 elimination of the alkylating agent.Maintain reaction temp below 60 °C; use dropwise addition.
IV. Step-by-Step Troubleshooting Methodology

To ensure reproducibility, the following protocol is designed as a self-validating system . Each step includes a built-in validation check to confirm success before proceeding.

Step 1: System Purging and Deprotonation

  • Action: Suspend 4-bromophenol (1.0 eq) and finely powdered, anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF (10 volumes) under an inert N₂ atmosphere.

  • Causality: K₂CO₃ is a mild base that prevents ester hydrolysis, while N₂ prevents oxidative degradation of the phenol. Finely powdering the base increases the surface area for the heterogeneous deprotonation.

  • Validation Check: Stir at 50 °C for 30 minutes. The mixture will transition from a clear solution to a slightly cloudy suspension, visually confirming the formation of the potassium phenoxide salt.

Step 2: Controlled Alkylation

  • Action: Add methyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes to control the exotherm. Maintain the temperature at 50-60 °C for 4-6 hours.

  • Causality: Dropwise addition prevents localized concentration spikes of the electrophile, which would otherwise favor the competing E2 elimination pathway.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The disappearance of the 4-bromophenol spot (which strongly stains with KMnO₄) validates complete alkylation.

Step 3: Quench and Phase Separation

  • Action: Cool the reactor to room temperature and quench with cold distilled water (30 volumes). Extract the aqueous mixture with Ethyl Acetate (3 x 10 volumes).

  • Causality: Water dissolves the inorganic salts (K₂CO₃, KBr) and quenches any unreacted electrophile.

  • Validation Check: Test the pH of the aqueous layer; it should be mildly basic (pH 8-9). If it is highly basic (>11), ester hydrolysis may have occurred during the quench, indicating the initial base load was too high or the quench water was too warm.

Step 4: Organic Wash and Concentration

  • Action: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Check: The crude product should isolate as a pale solid. LC-MS should confirm the target mass (C₁₀H₁₁BrO₃, MW: ~259.10 g/mol ) with >95% purity before proceeding to recrystallization.

V. References
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing Source: rsc.org URL:[Link]

  • Williamson Ether Synthesis reaction - BYJU'S Source: byjus.com URL:[Link]

  • Williamson Ether Synthesis - Chemistry LibreTexts Source: libretexts.org URL:[Link]

Sources

Optimization

Technical Support Center: Strategies to Enhance the Purity of Methyl 2-(4-bromophenoxy)propanoate

Welcome to the technical support guide for the purification of Methyl 2-(4-bromophenoxy)propanoate. This document is designed for researchers, medicinal chemists, and process development professionals who are working wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Methyl 2-(4-bromophenoxy)propanoate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and require strategies to achieve high purity. As an important intermediate in the synthesis of various bioactive molecules, its purity is paramount for reliable downstream applications.[1]

This guide moves beyond simple procedural lists to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing Methyl 2-(4-bromophenoxy)propanoate?

A: The impurity profile is largely dependent on the synthetic route, but for a typical Williamson ether synthesis, you should anticipate the following:

  • Unreacted Starting Materials: The most common impurities are residual 4-bromophenol and the alkylating agent (e.g., methyl 2-bromopropanoate).

  • Base and its Salts: Inorganic bases (like K₂CO₃ or NaH) and the salts formed during the reaction (e.g., KBr or NaBr) are often present.

  • Side-Reaction Products: An E2 elimination reaction can compete with the desired Sₙ2 substitution, leading to the formation of methyl methacrylate.[2][3]

  • Hydrolysis Product: The ester functional group can be susceptible to hydrolysis, especially under basic or acidic conditions with heat, yielding 2-(4-bromophenoxy)propanoic acid.[4][5]

  • Solvent Residues: Residual high-boiling point solvents like DMF or DMSO may be present in the crude product.

Q2: What is the most critical first step in purifying my crude product after synthesis?

A: An aqueous workup (liquid-liquid extraction) is the essential first step. This procedure is designed to remove the bulk of water-soluble and acidic/basic impurities before proceeding to more refined techniques like recrystallization or chromatography.

Causality: The workup exploits the differential solubility of the components.

  • A wash with a mild base (e.g., saturated sodium bicarbonate solution) deprotonates the unreacted 4-bromophenol, converting it into its water-soluble sodium salt, which partitions into the aqueous layer.[4][6]

  • Subsequent washes with water and brine remove inorganic salts and residual water-soluble organic solvents.[4][6]

This initial cleanup significantly reduces the burden on subsequent purification steps, making them more effective and improving the final purity.

Q3: How do I decide between recrystallization and column chromatography for the main purification step?

A: The choice depends on the nature and quantity of the impurities, as well as the physical state of your product. Methyl 2-(4-bromophenoxy)propanoate is a solid at room temperature, making both options viable.

  • Choose Recrystallization when:

    • You have a large amount of material (>5 g).

    • The impurities are present in small quantities (<5%).

    • The impurities have significantly different solubility profiles from your product.

    • Your product is highly crystalline.

  • Choose Column Chromatography when:

    • Impurities have similar polarity and solubility to your product (e.g., structural isomers or byproducts from side reactions).

    • Your product is an oil or a low-melting solid that is difficult to recrystallize.

    • You need to separate multiple components from a complex mixture.

    • You are working on a smaller scale (<5 g).

The following decision tree provides a visual guide for selecting the appropriate purification strategy.

Purification Strategy Start Crude Product Analysis (TLC, ¹H NMR) IsSolid Is the product a solid? Start->IsSolid TLC_Check TLC shows baseline & one major spot? IsSolid->TLC_Check Yes Chromatography Perform Flash Column Chromatography IsSolid->Chromatography No (Oily Product) Recrystallize Proceed with Recrystallization TLC_Check->Recrystallize Yes TLC_Check->Chromatography No (Multiple Spots) ConsiderChrom Consider Chromatography (impurities have similar solubility) Recrystallize->ConsiderChrom If yield is low or purity is insufficient Final_Purity Assess Final Purity (NMR, LC-MS, mp) Recrystallize->Final_Purity Chromatography->Final_Purity

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem: During my aqueous workup, a stable emulsion formed, and the layers won't separate.
  • Cause: Emulsions often form when the densities of the organic and aqueous layers are too similar or when soap-like molecules are present. Vigorous shaking of the separatory funnel is a common cause.[4]

  • Solution:

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.

    • Gentle Swirling: Instead of shaking, gently invert the funnel several times to mix the layers.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Problem: I'm trying to perform a recrystallization, but my compound "oils out" instead of forming crystals.
  • Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. This is common if the boiling point of the solvent is too high or if there are significant impurities present which depress the melting point.[7]

  • Solution:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent in a mixed-solvent system) to ensure the solution is no longer supersaturated at that temperature.[7]

    • Slow Cooling: Allow the flask to cool very slowly. Do not place it directly on a hard surface, which can cause shock-cooling.[8] Insulate the flask by placing it on a cork ring or paper towels.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. This creates a rough surface that can initiate crystal nucleation.

    • Change Solvent System: If the problem persists, the chosen solvent is likely unsuitable. Refer to the solvent selection table below and try a different system. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[9]

Solvent System Suitability for Methyl 2-(4-bromophenoxy)propanoate Rationale & Notes
Aqueous Methanol Excellent The compound is soluble in hot methanol and less soluble in water. A good starting point is to dissolve the compound in a minimal amount of hot methanol and add hot water dropwise until turbidity persists, then clarify with a drop of methanol.[10][11]
Hexanes/Ethyl Acetate Good The compound has good solubility in ethyl acetate and poor solubility in hexanes. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Toluene Fair Can be used for high molecular weight esters. May require slow cooling over a long period.[5]
Water Unsuitable The compound is an organic ester and is insoluble in water.
Problem: My column chromatography provides poor separation of my product from an impurity.
  • Cause: The chosen eluent (solvent system) does not have the correct polarity to differentiate between the components on the stationary phase (e.g., silica gel).

  • Solution: Optimize the Eluent System.

    • TLC Analysis is Key: Before running a column, always find a solvent system that gives good separation on a TLC plate. The target Rf (retention factor) for your desired compound should be approximately 0.35 for optimal separation on a column.[12]

    • Adjust Polarity:

      • If Rf is too high (spots run too fast): Decrease the polarity of the eluent. For a hexanes/ethyl acetate system, this means increasing the proportion of hexanes.

      • If Rf is too low (spots don't move): Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Column Packing and Loading: Ensure the column is packed uniformly without air bubbles. Load the sample in a minimal amount of solvent to ensure a tight starting band.[12]

Problem: How do I definitively confirm the purity of my final product?
  • Cause: Visual inspection or a sharp melting point are good indicators, but they are not sufficient for rigorous scientific standards.

  • Solution: Use a combination of analytical techniques.

    • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure and assessing purity. The absence of signals corresponding to starting materials or impurities is a strong indicator of high purity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique separates components and provides their mass, allowing for the detection of trace-level impurities that may not be visible by NMR.[][14]

    • Gas Chromatography (GC): For volatile compounds, GC can provide excellent quantitative data on purity.[10][15][16]

    • Differential Scanning Calorimetry (DSC): DSC can be used to determine the purity of highly pure (>98%) crystalline substances without the need for a standard.[]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup

This protocol is designed to remove acidic impurities (4-bromophenol) and inorganic salts from the crude reaction mixture.

Aqueous Workup Workflow A 1. Dissolve Crude Product in Organic Solvent (e.g., Ethyl Acetate) B 2. Transfer to Separatory Funnel A->B C 3. Wash with sat. NaHCO₃ (aq) (Removes acidic 4-bromophenol) B->C D 4. Wash with Water C->D E 5. Wash with Brine (Removes residual water) D->E F 6. Dry Organic Layer (e.g., over Na₂SO₄ or MgSO₄) E->F G 7. Filter and Concentrate (Rotary Evaporator) F->G H Purified Crude Product (Ready for Recrystallization or Chromatography) G->H

Sources

Reference Data & Comparative Studies

Validation

Validation of "Methyl 2-(4-bromophenoxy)propanoate" structure using spectroscopic methods

Comprehensive Spectroscopic Validation Guide for Methyl 2-(4-bromophenoxy)propanoate: A Comparative Methodological Approach Executive Summary In pharmaceutical and agrochemical development, the structural integrity of ke...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Validation Guide for Methyl 2-(4-bromophenoxy)propanoate: A Comparative Methodological Approach

Executive Summary

In pharmaceutical and agrochemical development, the structural integrity of key intermediates dictates the safety and efficacy profiles of downstream active pharmaceutical ingredients (APIs). Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) is a highly functionalized halogenated ester serving as a critical building block for aryloxyphenoxypropionate derivatives.

To comply with the rigorous global standards set by the International Council for Harmonisation (ICH), specifically the ICH Q6A guidelines for new chemical entities, laboratories must establish scientifically sound and self-validating analytical procedures[1]. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of orthogonal spectroscopic methods—Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR)—for the structural validation of this compound.

Methodological Comparison: Selecting the Right Modality

No single analytical technique provides a complete structural picture. The table below compares the performance, resolution, and regulatory utility of the three primary spectroscopic alternatives used to validate Methyl 2-(4-bromophenoxy)propanoate.

Table 1: Comparative Performance Matrix for Structural Validation

Analytical TechniquePrimary Structural InsightSensitivity & ResolutionCost / Time per RunICH Q6A Utility
High-Res NMR (¹H/¹³C) Atomic connectivity, stereocenter environment, and proton ratios.High: Resolves the AA'BB' aromatic system and chiral methine proton.High / ~15 minsGold Standard for absolute structural identity and purity.
GC-MS (EI, 70 eV) Molecular weight, isotopic signatures, and fragmentation pathways.Very High: Detects trace impurities; uniquely identifies the 1:1 Bromine isotope ratio.Medium / ~25 minsEssential for mass confirmation and volatile impurity profiling.
FT-IR (ATR) Functional group presence (Ester, Ether, Aromatic ring).Moderate: Cannot determine connectivity, but highly specific for C=O and C-O bonds.Low / <2 minsRapid, non-destructive identity testing for batch release.

Experimental Protocols & Causality (Self-Validating Systems)

To ensure trustworthiness, every protocol must be self-validating. The following step-by-step workflows explain not just how to perform the analysis, but the causality behind each experimental choice.

A. High-Resolution NMR Spectroscopy (¹H and ¹³C)
  • Step 1: Sample Preparation. Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of Methyl 2-(4-bromophenoxy)propanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Step 2: Instrument Locking and Shimming. Lock the spectrometer to the deuterium signal of CDCl₃.

    • Causality: The deuterium lock prevents magnetic field drift during acquisition, ensuring sharp, highly resolved peaks. TMS acts as the self-validating internal zero-point reference (0.00 ppm).

  • Step 3: Acquisition Parameters. Acquire ¹H spectra at 400 MHz with a relaxation delay ( d1​ ) of 2.0 seconds.

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of all protons, which is mathematically critical for the accurate quantitative integration of the methine quartet versus the methyl doublet.

B. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Step 1: Sample Dilution. Dilute the sample to 100 ppm in HPLC-grade hexane.

  • Step 2: Chromatographic Separation. Inject 1 µL into a GC equipped with a DB-5MS capillary column using Helium as the carrier gas (1.0 mL/min). Program the oven from 100°C to 280°C at 15°C/min.

  • Step 3: Ionization. Utilize Electron Ionization (EI) at exactly 70 eV.

    • Causality: 70 eV is the universal ionization energy standard. It imparts sufficient internal energy to induce reproducible, hard fragmentation. This guarantees that the resulting mass spectrum can be cross-validated against standard NIST libraries, acting as an internal quality control check.

C. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Step 1: Background Subtraction. Collect a background spectrum of the empty ambient atmosphere.

  • Step 2: ATR Acquisition. Place 2-3 mg of the neat solid directly onto a Diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure using the anvil.

    • Causality: ATR is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric moisture would introduce broad O-H stretching bands (3200-3600 cm⁻¹) that could obscure critical aliphatic C-H stretching regions. The background subtraction ensures CO₂ and ambient water vapor are mathematically removed from the final spectrum.

Data Presentation & Structural Elucidation

The experimental data below represents the self-validated spectral outputs confirming the structure of Methyl 2-(4-bromophenoxy)propanoate.

Table 2: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & CouplingIntegrationStructural Assignment
¹H 7.37Doublet ( J=8.9 Hz)2HAromatic protons (ortho to Br)
¹H 6.76Doublet ( J=8.9 Hz)2HAromatic protons (ortho to O)
¹H 4.72Quartet ( J=6.8 Hz)1HChiral methine (-CH-O-)
¹H 3.75Singlet3HMethoxy ester (-OCH₃)
¹H 1.61Doublet ( J=6.8 Hz)3HAliphatic methyl (-CH₃)
¹³C 172.4Singlet-Carbonyl (C=O)
¹³C 113.8Singlet-Aromatic C-Br (Halogenated carbon)

Table 3: GC-MS (EI, 70 eV) Fragmentation Pathway

m/z ValueRelative AbundanceIon / Fragment IdentityDiagnostic Significance
258 / 260 ~20% / ~20%[M]⁺1:1 Ratio confirms the presence of exactly one ⁷⁹Br and ⁸¹Br isotope.
199 / 201 ~40% / ~40%[M - COOCH₃]⁺Loss of the ester group (59 Da); retains the Br isotope signature.
172 / 174 100% / 98%[4-Br-C₆H₄-OH]⁺Base peak. Cleavage at the ether linkage yields the 4-bromophenol radical cation.

Table 4: FT-IR (ATR) Key Vibrational Bands

Wavenumber (cm⁻¹)Peak Shape/IntensityVibrational ModeFunctional Group
1745 Sharp, StrongC=O stretchingAliphatic Ester
1585, 1488 Sharp, MediumC=C stretchingPara-disubstituted Aromatic Ring
1238 Broad, StrongC-O-C asymmetric stretchAlkyl Aryl Ether / Ester
1070 Sharp, MediumC-Br stretchingAryl Bromide

Validation Workflow Diagram

The following diagram illustrates the orthogonal testing strategy required to meet regulatory acceptance criteria.

G cluster_0 Orthogonal Spectroscopic Methods Sample Methyl 2-(4-bromophenoxy)propanoate NMR High-Res NMR (1H/13C) Sample->NMR Aliquot 1 MS GC-MS (EI, 70 eV) Sample->MS Aliquot 2 IR FT-IR (ATR) Sample->IR Aliquot 3 NMR_Data AA'BB' Aryl & Chiral CH NMR->NMR_Data MS_Data M+ 258/260 (1:1 Br Ratio) MS->MS_Data IR_Data Ester C=O (~1740 cm⁻¹) IR->IR_Data Validation ICH Q6A Compliant Validation NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Orthogonal spectroscopic workflow for ICH Q6A compliant structural validation.

References

  • Source: European Medicines Agency (europa.eu)
  • Methyl 2-(4-bromophenoxy)

Sources

Comparative

Technical Comparison Guide: Synthesis Routes for Methyl 2-(4-bromophenoxy)propanoate

Executive Summary & Chemical Context Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9) is a highly versatile synthetic intermediate characterized by its halogenated phenoxy ether and propanoate ester moieties. This st...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9) is a highly versatile synthetic intermediate characterized by its halogenated phenoxy ether and propanoate ester moieties. This structural motif is a privileged scaffold in drug discovery, serving as a critical building block for peroxisome proliferator-activated receptor (PPAR) agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and aryloxyphenoxypropionate-class agrochemicals[1].

For application scientists and process chemists, selecting the optimal synthesis route for this compound is dictated by three competing parameters: stereochemical requirements, scalability, and atom economy . This guide objectively compares the three primary synthetic pathways—Williamson Ether Synthesis, the Mitsunobu Reaction, and Fischer Esterification—providing mechanistic insights, comparative data, and self-validating experimental protocols.

Synthesis Route Comparison & Workflows

To synthesize Methyl 2-(4-bromophenoxy)propanoate, the ether linkage must be forged between the aromatic ring and the aliphatic chain, or the ester must be formed from a pre-existing acid. The strategic decision tree is visualized below.

SynthesisRoutes Start 4-Bromophenol (Starting Material) RouteA Route A: Williamson Ether + Methyl 2-bromopropionate + K2CO3 / DMF Start->RouteA SN2 Alkylation RouteB Route B: Mitsunobu + Methyl lactate + PPh3 / DIAD / THF Start->RouteB Stereospecific Inversion RouteC Route C: Fischer Esterification (via 2-(4-bromophenoxy)propanoic acid) + MeOH / H2SO4 Start->RouteC Two-step process Product Methyl 2-(4-bromophenoxy)propanoate (Target Product) RouteA->Product RouteB->Product RouteC->Product

Figure 1: Comparative synthesis workflows for Methyl 2-(4-bromophenoxy)propanoate.

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each synthesis route to aid in process selection.

ParameterRoute A: Williamson EtherRoute B: Mitsunobu ReactionRoute C: Fischer Esterification
Primary Mechanism SN​2 AlkylationPhosphonium-activated SN​2 Acid-catalyzed Acyl Substitution
Stereocontrol Poor (Racemization common)Excellent (Complete Walden Inversion)N/A (Depends on starting acid)
Typical Yield 80 - 90%65 - 75%> 90% (from acid)
Scalability High (Industrial standard)Low to Medium (Atom-heavy reagents)High
Byproducts KBr, H2​O Triphenylphosphine oxide, DIAD- H2​ H2​O
Cost-Effectiveness Highly EconomicalExpensive (Reagent heavy)Moderate (Requires pre-formed acid)

In-Depth Methodology & Self-Validating Protocols

Route A: Williamson Ether Synthesis (The Scalable Standard)

The Williamson ether synthesis is the most robust and economically viable route for racemic Methyl 2-(4-bromophenoxy)propanoate[2]. It relies on the SN​2 displacement of the bromide leaving group on methyl 2-bromopropionate by the phenoxide ion of 4-bromophenol.

Causality of Reagent Selection: The choice of anhydrous Potassium Carbonate ( K2​CO3​ ) over stronger bases like Sodium Hydride ( NaH ) is deliberate. K2​CO3​ provides sufficient basicity to deprotonate 4-bromophenol ( pKa​≈9.3 ) without inducing competitive saponification (hydrolysis) of the methyl ester moiety on the electrophile. Dimethylformamide (DMF) is selected as a polar aprotic solvent to leave the phenoxide nucleophile unsolvated and highly reactive.

Step-by-Step Protocol:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromophenol (10.0 g, 57.8 mmol) in anhydrous DMF (50 mL).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (12.0 g, 86.7 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add methyl 2-bromopropionate (10.6 g, 63.6 mmol, 1.1 eq) via a syringe.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 70°C for 12 hours under a nitrogen atmosphere.

  • Work-up & Validation:

    • Cool the mixture to room temperature and quench with distilled water (150 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

    • Self-Validating Step: Wash the combined organic layers with 1M NaOH (3 x 50 mL). Causality: This selectively deprotonates and partitions any unreacted 4-bromophenol starting material into the aqueous phase, self-validating the purity of the neutral ester product in the organic layer.

    • Wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the product as a pale yellow oil/solid.

Route B: The Mitsunobu Reaction (The Stereospecific Approach)

When enantiomeric purity is paramount (e.g., synthesizing specific chiral enantiomers for biological assays), the Mitsunobu reaction is deployed[1]. By utilizing enantiopure (S)-methyl lactate, the SN​2 displacement by the phenoxide ion occurs with complete Walden inversion, yielding (R)-methyl 2-(4-bromophenoxy)propanoate.

MitsunobuMech Step1 PPh3 + DIAD Betaine Formation Step2 Protonation by 4-Bromophenol Step1->Step2 Step3 Alcohol Activation (Methyl Lactate) Step2->Step3 Step4 SN2 Displacement by Phenoxide Step3->Step4 Product Inverted Product + PPh3O + DIAD-H2 Step4->Product

Figure 2: Mechanistic sequence of the Mitsunobu etherification ensuring stereochemical inversion.

Causality of Reagent Selection: The reaction is driven thermodynamically by the formation of the extremely strong P=O bond in triphenylphosphine oxide ( Ph3​P=O ). Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior safety profile and lower volatility.

Step-by-Step Protocol:

  • Betaine Formation: In a flame-dried flask under argon, dissolve Triphenylphosphine ( PPh3​ ) (1.2 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0°C. Add DIAD (1.2 eq) dropwise. Stir for 15 minutes until a yellow betaine complex forms.

  • Substrate Addition: Add a solution of 4-bromophenol (1.0 eq) and (S)-methyl lactate (1.0 eq) in THF dropwise to the complex at 0°C.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Work-up & Validation:

    • Concentrate the crude mixture in vacuo.

    • Self-Validating Step: Triturate the crude residue with cold diethyl ether/hexanes (1:1). Causality: Triphenylphosphine oxide ( Ph3​P=O ) is notoriously difficult to separate via column chromatography. This specific solvent system forces the bulk of Ph3​P=O to crystallize out. Filtration self-validates the preliminary purification, leaving the target ester in the filtrate.

    • Purify the concentrated filtrate via flash column chromatography (Hexanes:EtOAc 9:1) to isolate the enantiopure product.

Conclusion & Route Recommendation

The selection of the synthesis route for Methyl 2-(4-bromophenoxy)propanoate must be aligned with the project's end goals:

  • For bulk intermediate synthesis and scale-up: Route A (Williamson Ether Synthesis) is unequivocally recommended due to its high atom economy, low cost, and simple basic work-up.

  • For structure-activity relationship (SAR) studies requiring chiral fidelity: Route B (Mitsunobu Reaction) is mandatory. Despite the cumbersome removal of phosphine oxide byproducts, it is the only reliable method to guarantee stereochemical inversion without racemization.

References

  • Università degli Studi di Bari Aldo Moro. "A Chemical Modification of a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist." uniba.it. URL:[Link][1]

Sources

Validation

Comparative Synthesis Guide: Methyl 2-(4-bromophenyl)-2-methylpropanoate vs. Alternative Precursors in Fexofenadine API Manufacturing

Executive Summary & Nomenclature Clarification In pharmaceutical synthesis literature, researchers occasionally encounter the term methyl 2-(4-bromophenoxy)propanoate. From a strict structural and mechanistic standpoint,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Nomenclature Clarification

In pharmaceutical synthesis literature, researchers occasionally encounter the term methyl 2-(4-bromophenoxy)propanoate. From a strict structural and mechanistic standpoint, this is a chemical misnomer for methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS: 154825-97-5) 1. Fexofenadine, a non-sedating third-generation antihistamine, lacks the ether oxygen implied by the "phenoxy" designation; instead, its isobutyric acid moiety is directly bonded to the phenyl ring.

As of 2026, optimizing the synthesis of Fexofenadine Hydrochloride remains a critical focus for maximizing yield and minimizing environmental impact. This guide objectively compares the modern cross-coupling route utilizing methyl 2-(4-bromophenyl)-2-methylpropanoate against legacy alternative precursors, providing experimental methodologies grounded in causality and self-validating principles.

Mechanistic Overview: Why Precursor Purity Matters

Fexofenadine exerts its therapeutic effect by acting as a highly selective inverse agonist/antagonist at the peripheral H1-receptor. The structural integrity of the final API—specifically the diphenylmethyl piperidine ring and the carboxylic acid moiety—is entirely dependent on the purity of its upstream precursors. Impurities carried over from poor precursor selection can lead to off-target binding or reduced efficacy.

G Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1Receptor H1 Receptor Activation Histamine->H1Receptor Binds Symptoms Allergic Symptoms H1Receptor->Symptoms Causes Fexofenadine Fexofenadine (Antagonist) Fexofenadine->H1Receptor Blocks

Fig 1: Mechanism of action of Fexofenadine blocking the H1-receptor signaling pathway.

Precursor Comparison Analysis

To synthesize the complex Fexofenadine molecule, chemists generally choose between three primary synthetic routes, each defined by its starting precursor.

Route A: The Cross-Coupling Route (Methyl 2-(4-bromophenyl)-2-methylpropanoate)
  • Causality & Logic: The presence of the bromine atom on the phenyl ring provides an exceptional leaving group for Palladium-catalyzed cross-coupling (e.g., Sonogashira) or Grignard formation. This allows for the precise, regioselective attachment of the C4-oxygenated aliphatic chain (using 3-butyn-1-ol) and subsequently azacyclonol.

  • Advantage: Avoids toxic reagents, provides high atom economy, and achieves an overall yield of ~59% 2.

Route B: The Friedel-Crafts Route (Benzene + Methacryl alcohol acetate)
  • Causality & Logic: This bottom-up approach builds the aromatic system via AlCl3-catalyzed Friedel-Crafts alkylation, followed by condensation with 4-chlorobutyryl chloride 3.

  • Advantage: Utilizes extremely cheap raw materials.

  • Drawback: Friedel-Crafts acylation is prone to generating ortho/para isomeric mixtures. The steric hindrance requires rigorous, yield-reducing purification steps, capping the overall yield at ~40%.

Route C: Direct Oxidation (Terfenadine)
  • Causality & Logic: Terfenadine is the biological prodrug to fexofenadine. Chemical oxidation of one of the terminal methyl groups directly yields the target API 4.

  • Drawback: Requires harsh, toxic oxidants (e.g., KMnO4 or RuO4) and suffers from severe over-oxidation risks, making it unviable for modern, green API scaling.

Quantitative Data Summary
Synthetic RoutePrimary PrecursorOverall YieldStep CountKey ReagentsScalability / Purity Profile
Cross-Coupling Methyl 2-(4-bromophenyl)-2-methylpropanoate~59% 83-butyn-1-ol, Azacyclonol, Pd(0)High / Excellent regioselectivity
Friedel-Crafts Benzene + Methacryl alcohol acetate~40%6AlCl3, 4-chlorobutyryl chlorideModerate / Isomeric impurities
Direct Oxidation Terfenadine<30%2-3KMnO4, RuO4Low / High risk of over-oxidation

Self-Validating Experimental Protocol: The Cross-Coupling Route

To ensure high scientific integrity, the following protocol for the synthesis of Fexofenadine from methyl 2-(4-bromophenyl)-2-methylpropanoate is designed as a self-validating system. Each critical step includes an In-Process Control (IPC) to verify causality and reaction completion before proceeding.

Step 1: Palladium-Catalyzed Sonogashira Coupling
  • Objective: Attach the C4 aliphatic chain to the aryl bromide.

  • Procedure:

    • Charge a dry, argon-purged reactor with methyl 2-(4-bromophenyl)-2-methylpropanoate (1.0 eq) and 3-butyn-1-ol (1.2 eq) in degassed triethylamine.

    • Add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq). Heat to 70°C for 6 hours.

  • Causality: The Pd(0) catalyst selectively inserts into the C-Br bond. CuI forms a copper acetylide intermediate, facilitating the transmetalation step.

  • Self-Validation (IPC 1): Quench a 0.1 mL aliquot in water, extract with EtOAc, and analyze via GC-MS. Validation criteria: Complete disappearance of the aryl bromide peak (m/z ~257) and appearance of the alkyne intermediate mass. Do not proceed until conversion is >98%.

Step 2: Hydration and Condensation with Azacyclonol
  • Objective: Convert the alkyne to a ketone and attach the piperidine moiety.

  • Procedure:

    • Hydrate the alkyne intermediate using a catalytic amount of HgSO4 in dilute H2SO4 to yield the intermediate ketone.

    • React the resulting C4-oxygenated intermediate with azacyclonol (diphenyl(piperidin-4-yl)methanol) under reductive amination conditions (NaBH(OAc)3, DCE, room temp).

  • Self-Validation (IPC 2): Perform TLC (Silica, 9:1 DCM:MeOH). Validation criteria: Disappearance of the ketone spot (UV active) and emergence of a highly polar, ninhydrin-positive spot indicating the secondary amine linkage.

Step 3: Final Reduction & Hydrolysis
  • Objective: Reduce the remaining ketone to a secondary alcohol and hydrolyze the methyl ester to yield Fexofenadine.

  • Procedure:

    • Treat the intermediate (1-Oxo Fexofenadine Methyl Ester) with NaBH4 (1.5 eq) in Methanol at 0°C. Causality: NaBH4 acts as a mild hydride donor, selectively reducing the ketone without cleaving the ester.

    • Add 2M NaOH and reflux for 2 hours to hydrolyze the ester. Acidify with HCl to precipitate Fexofenadine Hydrochloride.

  • Self-Validation (IPC 3): LC-MS analysis of the final precipitate. Validation criteria: A single major peak with [M+H]+ = 502.3 m/z, confirming both reduction and ester hydrolysis.

G Start Methyl 2-(4-bromophenyl) -2-methylpropanoate Coupling Cross-Coupling (with 3-butyn-1-ol) Start->Coupling Intermediate1 C4-Moiety Intermediate Coupling->Intermediate1 Condensation Condensation with Azacyclonol Intermediate1->Condensation Intermediate2 1-Oxo Fexofenadine Methyl Ester Condensation->Intermediate2 Reduction Reduction & Hydrolysis (NaBH4 / NaOH) Intermediate2->Reduction Final Fexofenadine Hydrochloride Reduction->Final

Fig 2: 8-step scalable synthetic workflow for Fexofenadine Hydrochloride.

Conclusion

For modern API manufacturing, methyl 2-(4-bromophenyl)-2-methylpropanoate is unequivocally the superior precursor compared to legacy starting materials like benzene/methacryl alcohol acetate or terfenadine. By leveraging the highly reactive aryl bromide moiety, chemists can utilize precision cross-coupling techniques that drastically reduce toxic byproducts, eliminate isomeric impurities, and boost overall yield to nearly 60%. Implementing self-validating IPCs at each stage ensures that this synthetic pathway remains robust, scalable, and economically viable.

References

  • An Efficient and Scalable Synthesis of Fexofenadine Hydrochloride - ResearchG
  • CN101182306B - Method for synthesizing intermediate of fexofenadine - Google P
  • Fexofenadine hydrochloride - 药物合成数据库 (DrugFuture).
  • Methyl 2-(4-bromophenyl)-2-methylpropanoate (CAS No: 154825-97-5)

Sources

Comparative

Benchmarking the Yield and Purity of Methyl 2-(4-bromophenoxy)propanoate: A Comparative Synthesis Guide

Target Compound: Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) Molecular Formula: C10H11BrO3 Application: Critical building block in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, c-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-(4-bromophenoxy)propanoate (CAS: 23849-12-9) Molecular Formula: C10H11BrO3 Application: Critical building block in the synthesis of peroxisome proliferator-activated receptor (PPAR) agonists, c-Kit modulators, and various heterocyclic pharmaceutical intermediates.

Executive Summary & Mechanistic Rationale

Synthesizing1[1] efficiently requires balancing yield, stereochemical control, and purification complexity. As an aryloxypropanoate derivative, it is typically prepared via the etherification of 4-bromophenol.

This guide benchmarks two primary methodologies:

  • The Williamson Ether Synthesis: Utilizing methyl 2-bromopropionate and a mild base.

  • The Mitsunobu Reaction: Utilizing methyl lactate, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD).

Causality in Reagent Selection

In the Williamson Ether Synthesis , potassium carbonate (K2CO3) is deliberately selected over stronger bases like sodium hydroxide (NaOH). Strong aqueous bases would inadvertently hydrolyze the methyl ester of the electrophile (methyl 2-bromopropionate) into a carboxylic acid, drastically reducing the yield of the target ester[2]. K2CO3 in an aprotic solvent (like acetone or DMF) ensures selective deprotonation of the phenol without attacking the ester carbonyl.

Conversely, the Mitsunobu Reaction is deployed when strict stereochemical inversion is required. If the goal is to synthesize a specific enantiomer (e.g., (R)-methyl 2-(4-bromophenoxy)propanoate), starting with (S)-methyl lactate under Mitsunobu conditions guarantees a clean SN2 inversion without the risk of E2 elimination or partial racemization that can sometimes plague secondary alkyl halides in Williamson conditions[3].

G cluster_A Method A: Williamson Ether Synthesis cluster_B Method B: Mitsunobu Reaction Start 4-Bromophenol (Starting Material) ReagentA Methyl 2-bromopropionate + K2CO3 / Acetone Start->ReagentA ReagentB Methyl Lactate + PPh3 + DIAD / THF Start->ReagentB StepA1 Reflux (15-20h) ReagentA->StepA1 WorkupA Aqueous Workup (EtOAc extraction) StepA1->WorkupA Product Methyl 2-(4-bromophenoxy)propanoate (Target Compound) WorkupA->Product StepB1 Room Temp (12-18h) ReagentB->StepB1 WorkupB Chromatography (Remove Ph3P=O) StepB1->WorkupB WorkupB->Product

Workflow comparison between Williamson Ether Synthesis and Mitsunobu Reaction.

Quantitative Benchmarking

The following table synthesizes the experimental outcomes of both methods based on standard laboratory scale (10-50 mmol) preparations.

ParameterMethod A: Williamson Ether SynthesisMethod B: Mitsunobu Reaction
Typical Yield 85% - 92%70% - 80%
Crude Purity High (>90% before column)Moderate (contaminated with Ph3P=O)
Stereospecificity Moderate (Risk of partial racemization)Excellent (Complete inversion)
Reaction Time 15 - 20 hours (Reflux)12 - 18 hours (Room Temp)
Scalability Excellent (Simple filtration/extraction)Poor to Moderate (Chromatography required)
Cost Efficiency High (Cheap reagents)Low (Expensive DIAD/DEAD and PPh3)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each phase includes built-in checks to confirm reaction progress and product integrity.

Protocol A: Williamson Ether Synthesis

Reference Standard adapted from 2[2].

Materials:

  • 4-Bromophenol (1.0 equiv, e.g., 10 mmol)

  • Methyl 2-bromopropionate (1.2 - 1.3 equiv)

  • Potassium carbonate (K2CO3, anhydrous, 2.0 equiv)

  • Acetone or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve 4-bromophenol in anhydrous acetone (or DMF for higher temperature requirements).

  • Base Addition: Add anhydrous K2CO3 to the solution. Self-Validation: The mixture will become a heterogeneous suspension. Stir for 30 minutes at room temperature to ensure complete phenoxide formation.

  • Electrophile Addition: Add methyl 2-bromopropionate dropwise.

  • Reaction: Heat the mixture to reflux (if using acetone) or 60°C (if using DMF) for 15-20 hours.

  • In-Process Validation (TLC): Spot the reaction mixture against the starting 4-bromophenol on a silica TLC plate (Eluent: 10% EtOAc in Hexanes). The reaction is complete when the lower Rf phenol spot disappears, replaced by a higher Rf ester spot.

  • Workup: Cool to room temperature and filter the mixture to remove insoluble K2CO3 salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute the residue with Ethyl Acetate (EtOAc) and wash sequentially with water, 10% aqueous LiCl (if DMF was used, to remove residual solvent), and brine. Dry over Na2SO4, filter, and concentrate to yield the product as a viscous oil or low-melting solid.

M Phenol 4-Bromophenol Base Deprotonation by K2CO3 (Mild Base) Phenol->Base Phenoxide Phenoxide Intermediate (Nucleophile) Base->Phenoxide SN2 SN2 Displacement Inversion of Configuration Phenoxide->SN2 Electrophile Methyl 2-bromopropionate (Electrophile) Electrophile->SN2 Validation TLC Validation: Disappearance of Phenol SN2->Validation

Mechanistic pathway and validation logic for the Williamson Ether Synthesis.

Protocol B: Mitsunobu Reaction

Reference Standard adapted from3[3] and4[4].

Materials:

  • 4-Bromophenol (1.0 equiv)

  • Methyl lactate (1.0 - 1.1 equiv)

  • Triphenylphosphine (PPh3, 1.1 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or DBAD (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-bromophenol, methyl lactate, and PPh3 in anhydrous THF under an inert argon atmosphere. Cool the mixture to 0°C in an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes. Causality: Slow addition controls the exothermic formation of the betaine intermediate and prevents the premature degradation of the azodicarboxylate.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

  • In-Process Validation: The reaction mixture typically transitions from a bright yellow (unreacted DIAD) to a pale yellow or colorless solution. TLC will show the emergence of the product and a highly UV-active, low Rf spot corresponding to triphenylphosphine oxide (Ph3P=O).

  • Workup & Purification: Concentrate the THF in vacuo. The resulting crude mixture is heavily contaminated with Ph3P=O and reduced DIAD.

  • Self-Validating Purification: Triturate the crude residue with cold diethyl ether or a hexane/EtOAc mixture to precipitate the bulk of the Ph3P=O. Filter the solid. Subject the concentrated filtrate to flash column chromatography (Silica gel, gradient elution from 95:5 to 80:20 Heptane/EtOAc). Pure fractions are identified by TLC and concentrated to yield the pure ester.

Conclusion and Recommendations

For standard, non-stereospecific synthesis or when racemic Methyl 2-(4-bromophenoxy)propanoate is sufficient, Method A (Williamson Ether Synthesis) is unequivocally the superior choice. It offers higher scalability, lower raw material costs, and a much simpler downstream purification profile by avoiding stoichiometric organophosphorus byproducts.

However, for drug development pathways requiring strict enantiomeric purity (e.g., synthesizing pure (R)- or (S)-enantiomers for receptor binding assays), Method B (Mitsunobu Reaction) is mandatory. The predictable, complete stereochemical inversion offsets the penalty of lower yields and complex chromatographic workups.

References

  • Sigma-Aldrich. "Methyl 2-(4-bromophenoxy)propanoate (CAS 23849-12-9)". Source:1

  • University of Bari (uniba.it). "A Chemical Modification of a Peroxisome Proliferator-Activated...". Source:3

  • Google Patents. "AU2004268621B2 - c-Kit modulators and methods of use". Source: 2

  • Googleapis. "(12) STANDARD PATENT (11) Application No. AU 2015238296 B2". Source: 4

Sources

Validation

Comparative analysis of the economic viability of different "Methyl 2-(4-bromophenoxy)propanoate" synthesis pathways

In the landscape of pharmaceutical and agrochemical development, the efficient and cost-effective synthesis of intermediate compounds is a cornerstone of successful commercialization. Methyl 2-(4-bromophenoxy)propanoate,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and agrochemical development, the efficient and cost-effective synthesis of intermediate compounds is a cornerstone of successful commercialization. Methyl 2-(4-bromophenoxy)propanoate, a key building block for various active molecules, is no exception. This guide provides an in-depth comparative analysis of the most common synthetic routes to this compound, with a focus on economic viability, scalability, and safety. The insights presented herein are grounded in established chemical principles and supported by data from peer-reviewed literature and patent filings, offering a practical resource for researchers, process chemists, and drug development professionals.

Introduction to Methyl 2-(4-bromophenoxy)propanoate

Methyl 2-(4-bromophenoxy)propanoate is a valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring and a chiral propionate moiety, makes it a versatile precursor for a range of more complex molecules, including herbicides and pharmaceutical agents. The economic production of this intermediate is therefore of significant interest. This analysis will focus on two primary and well-established synthetic methodologies: the Williamson Ether Synthesis and the Ullmann Condensation. A third, more modern approach utilizing Phase-Transfer Catalysis (PTC) will also be considered as a high-efficiency alternative.

Pathway 1: The Classic Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and widely employed method for the formation of ethers. In the context of Methyl 2-(4-bromophenoxy)propanoate, this reaction involves the nucleophilic substitution of a halide by the phenoxide ion of 4-bromophenol.

Reaction Scheme

Williamson Ether Synthesis 4-Bromophenol 4-Bromophenol Reaction_Step1 Formation of 4-bromophenoxide 4-Bromophenol->Reaction_Step1 Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Step1 Methyl 2-bromopropanoate Methyl 2-bromopropanoate Reaction_Step2 SN2 Attack Methyl 2-bromopropanoate->Reaction_Step2 Product Methyl 2-(4-bromophenoxy)propanoate Salt_byproduct KBr Reaction_Step1->Reaction_Step2 Reaction_Step2->Product Reaction_Step2->Salt_byproduct

Caption: General workflow for the Williamson ether synthesis of Methyl 2-(4-bromophenoxy)propanoate.

Causality Behind Experimental Choices

The choice of a moderately strong base, such as potassium carbonate (K₂CO₃), is a cost-effective and efficient way to deprotonate the acidic 4-bromophenol to its corresponding phenoxide.[1] The resulting nucleophilic phenoxide then attacks the electrophilic carbon of methyl 2-bromopropanoate in a classic Sₙ2 reaction.[2] A polar aprotic solvent like acetone or acetonitrile is typically used to dissolve the reactants and facilitate the substitution reaction. The reaction temperature is a critical parameter; it must be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition or side reactions.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent such as acetone (10 vol).

  • Addition of Alkyl Halide: While stirring, add methyl 2-bromopropanoate (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure Methyl 2-(4-bromophenoxy)propanoate.

Economic Viability Analysis
  • Raw Material Costs: 4-bromophenol and methyl 2-bromopropanoate are commercially available at a moderate cost. Potassium carbonate is an inexpensive base.

  • Process Efficiency: Yields for analogous Williamson ether syntheses are reported to be in the range of 85%.[3] The reaction time is moderate, and the work-up procedure is straightforward.

  • Energy Consumption: The need for reflux conditions contributes to energy costs.

  • Waste Disposal: The primary waste products are inorganic salts and the solvent, which may require specialized disposal.

Pathway 2: The Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the formation of diaryl ethers and, in this case, an aryl-alkyl ether. This method is often employed when the corresponding Williamson ether synthesis is sluggish or low-yielding.

Reaction Scheme

Ullmann Condensation 4-Bromophenol 4-Bromophenol Reaction Copper-Catalyzed Coupling 4-Bromophenol->Reaction Methyl 2-bromopropanoate Methyl 2-bromopropanoate Methyl 2-bromopropanoate->Reaction CuI_Catalyst CuI (catalyst) CuI_Catalyst->Reaction Base (e.g., K3PO4) Base (e.g., K3PO4) Base (e.g., K3PO4)->Reaction Ligand Ligand Ligand->Reaction Product Methyl 2-(4-bromophenoxy)propanoate Byproducts Byproducts Reaction->Product Reaction->Byproducts

Caption: Key components for the Ullmann condensation pathway.

Causality Behind Experimental Choices

The Ullmann reaction relies on a copper catalyst, typically copper(I) iodide (CuI), to facilitate the coupling of the aryl halide and the alcohol.[4][5] The addition of a ligand, such as N,N'-dimethylethylenediamine, can accelerate the reaction and allow for milder conditions.[6] A base, often potassium phosphate (K₃PO₄), is required to deprotonate the phenol and to act as a halide scavenger.[6] The choice of a high-boiling point solvent like toluene or dimethylformamide (DMF) is necessary to achieve the elevated temperatures often required for this reaction.

Experimental Protocol: Ullmann Condensation
  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromophenol (1.0 eq), methyl 2-bromopropanoate (1.2 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as toluene (10 vol).

  • Reaction: Heat the mixture to 110-120°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography. A similar Ullmann condensation for a different product has been reported to yield 81%.[7]

Economic Viability Analysis
  • Raw Material Costs: The use of a copper catalyst and a ligand adds to the raw material cost compared to the Williamson ether synthesis.

  • Process Efficiency: While potentially offering good yields, the reaction times are generally longer, and the required temperatures are higher.

  • Energy Consumption: The high reaction temperatures lead to significant energy consumption.

  • Waste Disposal: The copper-containing waste requires specialized and costly disposal procedures.

Pathway 3: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a greener and often more efficient alternative to traditional Williamson ether synthesis by facilitating the transfer of the phenoxide from an aqueous or solid phase to the organic phase where the reaction occurs.

Causality Behind Experimental Choices

A phase-transfer catalyst, such as a quaternary ammonium salt, transports the deprotonated phenoxide from the solid or aqueous phase into the organic phase containing the methyl 2-bromopropanoate.[7] This overcomes the mutual insolubility of the reactants and can dramatically increase the reaction rate, often allowing for lower reaction temperatures and shorter reaction times.[8] The use of an inexpensive inorganic base like sodium hydroxide or potassium carbonate in a biphasic system (e.g., toluene/water) is common.[9]

Experimental Protocol: Phase-Transfer Catalyzed Synthesis
  • Reaction Setup: In a round-bottom flask, combine 4-bromophenol (1.0 eq), methyl 2-bromopropanoate (1.1 eq), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 eq), and a solvent system such as toluene and a 50% aqueous solution of sodium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at a moderately elevated temperature (e.g., 60-80°C) for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture and separate the organic and aqueous layers.

  • Extraction: Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Economic Viability Analysis
  • Raw Material Costs: The cost of the phase-transfer catalyst is an additional expense, but it is used in catalytic amounts.

  • Process Efficiency: This method often provides higher yields and significantly shorter reaction times compared to the traditional Williamson ether synthesis.[10] The use of microwave irradiation in conjunction with PTC can further reduce reaction times to mere minutes.[10]

  • Energy Consumption: The lower reaction temperatures and shorter durations lead to reduced energy consumption.

  • Waste Disposal: The aqueous waste stream will contain the base and salts. The catalyst may need to be removed from the product stream.

Comparative Analysis Summary

FeatureWilliamson Ether SynthesisUllmann CondensationPhase-Transfer Catalysis (PTC)
Estimated Yield ~85%[3]~81%[7]>90% (often)
Raw Material Cost ModerateHigh (due to catalyst & ligand)Moderate (catalyst cost)
Reaction Time 6-8 hours12-24 hours2-4 hours (or less with microwave)
Reaction Temperature Moderate (reflux)High (110-120°C)Low to Moderate (60-80°C)
Energy Consumption ModerateHighLow
Waste & Safety Inorganic salts, solventCopper waste (toxic), solventAqueous salt waste, solvent
Scalability GoodModerate (catalyst removal)Excellent

Conclusion and Recommendation

Based on this comparative analysis, the Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis emerges as the most economically viable and efficient pathway for the synthesis of Methyl 2-(4-bromophenoxy)propanoate, particularly for large-scale production. Its advantages of shorter reaction times, lower energy consumption, and potentially higher yields outweigh the modest cost of the phase-transfer catalyst.

The traditional Williamson Ether Synthesis remains a solid and reliable choice for laboratory-scale synthesis due to its simplicity and the use of readily available, inexpensive reagents.

The Ullmann Condensation , while effective, is the least economically attractive option due to the high cost of the catalyst and ligand, longer reaction times, high energy requirements, and the environmental and financial burden of copper waste disposal.

For any industrial application, a thorough process optimization study for the PTC method is highly recommended to maximize yield and minimize costs, further solidifying its position as the superior synthetic route.

References

  • Modern Ullmann-Type Couplings. Science of Synthesis, 2018.
  • A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer c
  • Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Organic Synthesis.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable.
  • Industrial Phase-Transfer Catalysis.
  • Process for the preparation of substituted phenoxy propanoic acids - European Patent Office - EP 0319100 A2.
  • Ullmann Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry, 2014.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • Application Note: Ullmann Condensation for the Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline - Benchchem. BenchChem.
  • US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents.
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - Arkivoc. Arkivoc.
  • Application Notes and Protocols for the Synthesis of 2-[4-(hydroxyphenoxy)] propionic acid - Benchchem. BenchChem.

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Safety & Regulatory Compliance

Safety

Methyl 2-(4-bromophenoxy)propanoate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 2-(4-bromophenoxy)propanoate Introduction Methyl 2-(4-bromophenoxy)propanoate is a halogenated organic ester frequently utilized in drug development and synthetic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-(4-bromophenoxy)propanoate

Introduction Methyl 2-(4-bromophenoxy)propanoate is a halogenated organic ester frequently utilized in drug development and synthetic research[1]. While its utility in laboratory settings is well-established, its disposal requires precise logistical and safety planning. Because it contains a bromine atom, it falls under strict environmental regulations governing halogenated wastes[2]. This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Risk Assessment & Mechanistic Causality

Why is Methyl 2-(4-bromophenoxy)propanoate treated differently than standard organic waste? The causality lies in its molecular structure (C10H11BrO3)[1].

  • Dioxin/Furan Formation: When halogenated organics are incinerated at suboptimal temperatures (200°C to 800°C) without specialized scrubbing, they undergo molecular rearrangements that form highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs)[3][4].

  • High-Temperature Requirement: To ensure complete thermal destruction and prevent the de novo synthesis of these toxins, the waste must be processed in regulated hazardous waste incinerators capable of sustaining temperatures above 1000°C. These facilities are equipped with alkaline/caustic scrubbers to neutralize the resulting hydrogen bromide (HBr) gas[3].

  • Economic & Safety Segregation: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and can compromise the integrity of fuel-blending operations[5]. EPA guidelines mandate strict separation of these waste streams at the point of generation[6].

Chemical & Waste Profile

The following table summarizes the quantitative and qualitative data dictating the handling and disposal logistics for Methyl 2-(4-bromophenoxy)propanoate[1].

PropertyData / ClassificationOperational Implication
CAS Number 23849-12-9Must be explicitly listed on all hazardous waste manifests.
Linear Formula C10H11BrO3Bromine content mandates routing to the Halogenated Waste stream.
Physical State SolidCannot be poured; requires solid waste collection protocols (e.g., wide-mouth HDPE containers).
Hazard Class Eye Irrit. (H319)Operators must wear ANSI Z87.1 safety goggles and nitrile gloves during transfer.
Storage Class 11 (Combustible Solids)Must be kept away from strong oxidizers, acids, and open flames in the accumulation area.

Halogenated Waste Routing Workflow

The following diagram illustrates the self-validating decision tree for routing Methyl 2-(4-bromophenoxy)propanoate to ensure regulatory compliance and environmental safety.

HalogenatedWasteWorkflow Start Methyl 2-(4-bromophenoxy)propanoate Waste Generation Decision Mixed with non-halogenated or aqueous waste? Start->Decision Segregate Strict Segregation: Do Not Mix! Decision->Segregate Yes Container Place in Halogenated Solid Waste Container Decision->Container No Segregate->Container Label Attach EPA-Compliant Hazardous Waste Tag Container->Label SAA Store in Satellite Accumulation Area (SAA) < 55 Gallons Label->SAA Incineration High-Temperature Incineration (>1000°C) with Caustic Scrubber SAA->Incineration Dioxin Prevents PBDD/F (Dioxin/Furan) Formation Incineration->Dioxin

Operational workflow for the segregation and high-temperature destruction of halogenated solid waste.

Step-by-Step Disposal Protocol

This self-validating protocol ensures that every action taken by laboratory personnel inherently complies with EPA and institutional Environmental Health and Safety (EHS) standards[6][7].

  • Step 1: Source Segregation

    • Action: Identify the waste as a "Halogenated Solid."

    • Validation: Verify that the waste is NOT being mixed with non-halogenated solvents (e.g., ethanol, acetone) or aqueous acids/bases[2][5]. Mixing compromises the waste stream and violates minimization policies.

  • Step 2: Primary Containment

    • Action: Transfer the solid compound (and any contaminated consumables like weigh boats, pipette tips, or filter paper) into a chemically compatible, sealable container (e.g., a wide-mouth high-density polyethylene (HDPE) bottle).

    • Validation: Ensure the container is "vapor tight" and "spill proof." The lid must remain tightly closed at all times unless actively adding waste[7].

  • Step 3: EPA-Compliant Labeling

    • Action: Attach a Hazardous Waste Tag to the container before or at the exact moment the first crystal of waste is deposited[7].

    • Validation: Write the full chemical name ("Methyl 2-(4-bromophenoxy)propanoate"). Do not use abbreviations or chemical formulas. Check the boxes for "Halogenated" and "Irritant/Toxic"[6][7].

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the labeled container in a designated SAA within the laboratory where the waste was generated[6].

    • Validation: Ensure the SAA has secondary containment (e.g., a plastic bin) to catch potential spills. Do not exceed the regulatory limit of 55 gallons of total hazardous waste in the SAA[5][7].

  • Step 5: EHS Transfer and Final Disposition

    • Action: Submit a waste pickup request to your institutional EHS department when the container is 3/4 full, or before 6 months have passed from the accumulation start date[6].

    • Validation: EHS will route the container to a commercial hazardous waste facility for rotary kiln incineration (>1000°C) with caustic scrubbing, ensuring the safe destruction of the brominated compound[2][3].

Spill Response & Emergency Logistics

In the event of an accidental release of Methyl 2-(4-bromophenoxy)propanoate:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Contain: Because it is a solid, do not use water to clean up the spill, as this can spread the irritant[7].

  • Recover: Use non-sparking tools to carefully sweep up the solid. Place the spilled material and all absorbent pads/paper towels into a plastic bag or HDPE container[7].

  • Dispose: Seal the container, label it explicitly as "Halogenated Hazardous Waste - Spill Cleanup," and request immediate EHS pickup[7].

References

  • Sigma-Aldrich. "Methyl 2-(4-bromophenoxy)propanoate AldrichCPR 23849-12-9." sigmaaldrich.com. URL: 1

  • Bucknell University. "Hazardous Waste Segregation." bucknell.edu. URL: 2

  • University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. URL: 7

  • D-NB.info. "Destruction of organo-halogenated compounds by DC non-transferred arc plasma." d-nb.info. URL: 3

  • Western Kentucky University. "Hazardous & Regulated Waste Management Guide." wku.edu. URL:5

  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety." northwestern.edu. URL: 6

  • American Chemical Society (ACS). "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." acs.org. URL: 4

Sources

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